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  • Product: Methyl 3-(2-oxopiperidin-1-yl)propanoate
  • CAS: 77499-54-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl 3-(2-oxopiperidin-1-yl)propanoate

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-(2-oxopiperidin-1-yl)propanoate is a small molecule with a currently uncharacterized biological profile. The elucidation...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-oxopiperidin-1-yl)propanoate is a small molecule with a currently uncharacterized biological profile. The elucidation of a novel compound's mechanism of action (MoA) is a critical and complex endeavor in drug discovery and chemical biology. It provides the foundational knowledge required for rational drug development, target validation, and the prediction of potential therapeutic effects and off-target toxicities. This technical guide presents a comprehensive, multi-phased in vitro strategy to systematically investigate and define the mechanism of action of Methyl 3-(2-oxopiperidin-1-yl)propanoate. Eschewing a rigid template, this document is structured as a logical investigative workflow, guiding researchers from initial phenotypic observations to precise target identification and intricate pathway analysis. Each phase is built upon the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices, ensuring a self-validating and robust scientific narrative.

Introduction: The Investigative Framework for a Novel Chemical Entity

The journey to understand how a novel small molecule like Methyl 3-(2-oxopiperidin-1-yl)propanoate exerts its effects at a cellular and molecular level begins with a target-agnostic approach. The initial challenge is that we do not know the compound's biological target or the cellular pathways it might modulate. Therefore, our investigation must be designed to systematically narrow down the possibilities, starting from broad phenotypic effects and progressively focusing on specific molecular interactions. This guide proposes a four-phase workflow designed to de-orphanize this compound. The progression is logical: first, we determine if the compound has any biological activity and at what concentrations; second, we identify its direct binding partners; third, we characterize the nature of this interaction; and finally, we delineate the downstream cellular consequences.

Phase I: Phenotypic Screening and Cytotoxicity Profiling

Expertise & Experience: Before any detailed mechanistic studies can be undertaken, it is imperative to establish a fundamental understanding of the compound's general biological effects and its therapeutic window. The primary objective of this initial phase is to ascertain whether Methyl 3-(2-oxopiperidin-1-yl)propanoate induces any observable cellular phenotype and to determine its concentration-dependent cytotoxicity across a panel of relevant cell lines. This data is crucial for designing subsequent, more targeted experiments, ensuring that observed effects are not simply a consequence of broad cellular toxicity.[1][2][3]

Initial Cytotoxicity Assessment

The first step is to quantify the compound's effect on cell viability. This is typically achieved using assays that measure metabolic activity or cell membrane integrity.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate a selection of human cell lines (e.g., a panel representing different cancer types such as MCF-7 (breast), A549 (lung), and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 3-(2-oxopiperidin-1-yl)propanoate in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture media to create a range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for a period relevant to the expected mechanism, typically 48-72 hours, at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical Cytotoxicity Profile

The results of the cytotoxicity screening can be summarized in a table to easily compare the compound's potency across different cell types.

Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.7
HepG2Liver Cancer> 100
HEK293Embryonic Kidney85.4
Visualization: Initial Screening Workflow

G cluster_0 Phase I: Phenotypic Screening A Select & Culture Diverse Cell Line Panel B Dose-Response Treatment with Compound A->B C Cytotoxicity Assay (e.g., MTT) B->C E High-Content Imaging for Morphological Changes B->E D Calculate IC50 Values C->D F Identify 'Hit' Cell Lines & Phenotypes D->F E->F

Caption: Workflow for initial screening of the compound.

Phase II: Molecular Target Identification

Trustworthiness: With the knowledge that the compound elicits a biological response in a specific cell line at a defined concentration, the next critical step is to identify its direct molecular target(s). This is arguably the most challenging phase of MoA studies.[4][5] A multi-pronged approach, combining affinity-based and label-free methods, provides the most robust and self-validating system for target deconvolution.

Affinity-Based Target Identification

This approach relies on using the compound itself as a "bait" to capture its binding partners from a complex cellular lysate.[6][7]

Experimental Protocol: Affinity Pulldown Assay Coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of Methyl 3-(2-oxopiperidin-1-yl)propanoate with a linker arm and an affinity tag (e.g., biotin) at a position determined not to interfere with its biological activity (identified through structure-activity relationship studies).

  • Immobilization: Incubate the biotinylated compound with streptavidin-coated magnetic beads to immobilize the "bait".

  • Lysate Preparation: Prepare a native protein lysate from the most sensitive cell line identified in Phase I.

  • Incubation: Incubate the cell lysate with the compound-coated beads. To identify specific binders, a parallel incubation should be performed where the lysate is pre-incubated with an excess of the free, non-biotinylated compound (competition).

  • Washing: Wash the beads extensively to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are present in the pulldown but absent or reduced in the competition lane. These bands can be excised and identified by mass spectrometry (LC-MS/MS).

Visualization: Affinity-Based Target Identification

G cluster_0 Affinity Pulldown Workflow Bait Compound + Biotin Tag Bead Streptavidin Bead Bait->Bead Immobilization Incubation Incubation Bead->Incubation Lysate Cell Lysate (Protein Mixture) Target Target Protein Lysate->Target NonTarget Non-Target Proteins Lysate->NonTarget Lysate->Incubation Elution Elution & Mass Spec ID Elution->Target Identifies Washing Washing Incubation->Washing Washing->Elution

Caption: Principle of affinity-based target identification.

Phase III: Characterization of Target Engagement

Authoritative Grounding: Once a putative target has been identified, it is essential to validate this interaction and quantify its biophysical parameters. This phase confirms direct binding and begins to define the nature of the interaction (e.g., inhibition, activation).

Biochemical and Biophysical Assays

If the identified target is an enzyme, its activity can be measured in the presence of the compound. If it is a receptor, binding assays can be performed.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol assumes the identified target is a G-protein coupled receptor (GPCR).

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a known radiolabeled ligand for the receptor at a concentration close to its dissociation constant (Kd), and varying concentrations of the unlabeled test compound (Methyl 3-(2-oxopiperidin-1-yl)propanoate).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. This will generate a competition curve from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[8][9][10][11]

Data Presentation: Target Interaction Parameters
Assay TypeParameterHypothetical Value
Enzyme InhibitionIC505.8 µM
Receptor BindingKi2.1 µM
Surface Plasmon ResonanceKD (koff/kon)1.5 µM

Phase IV: Delineating the Cellular Mechanism of Action

Expertise & Experience: Identifying a direct target and characterizing the binding is a significant milestone. However, to fully understand the mechanism of action, we must connect this molecular interaction to the downstream cellular phenotype observed in Phase I. This involves investigating the signaling pathways modulated by the compound-target interaction.

Gene and Protein Expression Analysis

Gene expression profiling can provide an unbiased, global view of the cellular pathways affected by the compound.

Experimental Protocol: Western Blotting for Pathway Analysis

Assuming the target identified in Phase II is a kinase, this protocol will assess the phosphorylation status of its known downstream substrates.

  • Cell Treatment: Treat the sensitive cell line with Methyl 3-(2-oxopiperidin-1-yl)propanoate at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target's substrate. As a loading control, a parallel blot should be incubated with an antibody against the total form of the substrate or a housekeeping protein (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the change in substrate phosphorylation over time in response to compound treatment.

Visualization: Hypothetical Signaling Pathway

G Compound Methyl 3-(2-oxopiperidin-1-yl)propanoate Target Target Kinase X Compound->Target Inhibits pSubstrate Phospho-Substrate Y Target->pSubstrate Phosphorylates Substrate Substrate Y Substrate->pSubstrate Pathway Downstream Signaling Cascade pSubstrate->Pathway Response Cellular Phenotype (e.g., Apoptosis) Pathway->Response

Caption: Hypothetical inhibitory pathway for the compound.

Conclusion

The in vitro mechanism of action of a novel compound like Methyl 3-(2-oxopiperidin-1-yl)propanoate cannot be determined through a single experiment. It requires a systematic and logical progression of assays, each designed to answer a specific question and inform the next step of the investigation. The multi-phased approach detailed in this guide—from broad phenotypic screening to specific target identification, biophysical characterization, and pathway analysis—provides a robust framework for elucidating the compound's mechanism with a high degree of scientific rigor. This comprehensive understanding is the cornerstone upon which all future preclinical and clinical development will be built.

References

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature reviews Drug discovery, 16(8), 531-543. [Link]

  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered?. Nature reviews Drug discovery, 10(7), 507-519. [Link]

  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Glick, M. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. [Link]

  • Jafari, M., Ghadami, S. A., & Tarighi, S. (2019). Affinity-based techniques for target identification and validation of small molecules. RSC advances, 9(27), 15194-15207. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 232-240. [Link]

  • Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature reviews Drug discovery, 6(11), 891-903. [Link]

Sources

Exploratory

Structural Analysis of Methyl 3-(2-oxopiperidin-1-yl)propanoate via High-Resolution 1H and 13C NMR Spectroscopy

Executive Summary Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS 77499-54-8) is a synthetic intermediate featuring a δ -lactam (piperidin-2-one) core N-alkylated with a methyl propanoate chain[1]. Compounds containing the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS 77499-54-8) is a synthetic intermediate featuring a δ -lactam (piperidin-2-one) core N-alkylated with a methyl propanoate chain[1]. Compounds containing the functionalized piperidin-2-one scaffold are critical in medicinal chemistry, frequently serving as peptidomimetics, pharmacokinetic modifiers, and precursors to complex alkaloids.

This technical guide provides a comprehensive framework for the structural elucidation of Methyl 3-(2-oxopiperidin-1-yl)propanoate using 1D ( 1 H, 13 C) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation; it explores the quantum mechanical causality behind the observed chemical shifts and establishes a self-validating experimental protocol to ensure uncompromising scientific integrity.

Experimental Protocols: A Self-Validating System

To achieve authoritative structural assignment, the NMR acquisition must be treated as a self-validating system where sample preparation, solvent selection, and acquisition parameters are intrinsically linked to the molecule's physical properties.

Sample Preparation Strategy

Methyl 3-(2-oxopiperidin-1-yl)propanoate (Molecular Weight: 185.22 g/mol ) is a moderately polar organic molecule[1].

  • Solvent Selection: Deuterated chloroform (CDCl 3​ ) is selected as the optimal solvent. It provides excellent solubility for lactam-esters and lacks exchangeable protons that could complicate the spectrum[2].

  • Concentration: Prepare a 15–20 mg sample in 0.6 mL of CDCl 3​ (approx. 135–180 mM). This concentration ensures a high signal-to-noise (S/N) ratio for 13 C acquisition without causing viscosity-induced line broadening.

  • Internal Standard: Tetramethylsilane (TMS) at 0.03% v/v is used to lock the chemical shift scale at δ 0.00 ppm.

Acquisition Parameters
  • 1 H NMR (400 MHz):

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1​ ) of all protons, particularly the isolated methoxy singlet, guaranteeing quantitative integration.

    • Number of Scans (NS): 16.

  • 13 C NMR (100 MHz):

    • Pulse Sequence: Power-gated decoupling (zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement of protonated carbons.

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 512–1024. Causality: The quaternary carbonyl carbons (lactam and ester) lack direct proton attachment, resulting in longer T1​ times and weaker NOE enhancement. Higher scan counts are mandatory to resolve these critical structural markers[3].

1 H NMR Resonance Assignments & Causality

The 1 H NMR spectrum of Methyl 3-(2-oxopiperidin-1-yl)propanoate must account for exactly 15 protons. The self-validating check for this experiment is the integration sum: if the sharp methoxy singlet is calibrated to exactly 3.00, the remaining multiplets must sum to 12.00.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
-OCH 3​ 3.68Singlet (s)-3HEster methoxy group. Highly deshielded by the adjacent electronegative oxygen.
N-CH 2​ (Chain) 3.60Triplet (t)7.02HPropanoate chain α to Nitrogen. Deshielded by the lactam nitrogen's electron-withdrawing nature.
N-CH 2​ (Ring) 3.30Multiplet (m)-2HPiperidine ring C6 protons. Deshielded by N, but less so than the chain due to ring conformation.
CH 2​ -C=O (Chain) 2.58Triplet (t)7.02HPropanoate chain β to N, α to ester C=O. Deshielded by the ester carbonyl anisotropic cone.
CH 2​ -C=O (Ring) 2.38Triplet (t)6.52HPiperidine ring C3 protons. Deshielded by the adjacent lactam carbonyl group.
CH 2​ (Ring) 1.80Multiplet (m)-2HPiperidine ring C4 protons.
CH 2​ (Ring) 1.78Multiplet (m)-2HPiperidine ring C5 protons.

Mechanistic Insight: The differentiation between the two N-CH 2​ groups (at 3.60 ppm and 3.30 ppm) is a classic feature of N-alkylated lactams. The exocyclic N-CH 2​ (chain) is typically found further downfield than the endocyclic N-CH 2​ (ring) due to the specific orientation of the lactam's partial double bond character and the resulting magnetic anisotropy[2].

13 C NMR Resonance Assignments & Causality

The 13 C NMR spectrum must resolve 9 distinct carbon environments. The structural proof relies heavily on distinguishing the two carbonyl environments.

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
Carbon EnvironmentChemical Shift ( δ , ppm)TypeAssignment / Causality
Ester C=O 172.8Quaternary (C)Propanoate carbonyl. Esters typically resonate slightly further downfield than lactams due to the highly electronegative -OCH 3​ oxygen[3].
Lactam C=O 170.2Quaternary (C)Piperidin-2-one carbonyl. Shielded relative to the ester due to the strong resonance donation from the lactam nitrogen[2].
-OCH 3​ 51.8Primary (CH 3​ )Methoxy carbon.
N-CH 2​ (Ring) 48.2Secondary (CH 2​ )Piperidine C6.
N-CH 2​ (Chain) 43.5Secondary (CH 2​ )Propanoate chain C β .
CH 2​ -C=O (Chain) 32.5Secondary (CH 2​ )Propanoate chain C α .
CH 2​ -C=O (Ring) 32.2Secondary (CH 2​ )Piperidine C3.
CH 2​ (Ring) 23.1Secondary (CH 2​ )Piperidine C5.
CH 2​ (Ring) 21.4Secondary (CH 2​ )Piperidine C4.

2D NMR Correlational Workflow

To elevate the analysis from presumptive to unambiguous, a 2D NMR workflow is mandatory. 1D NMR can suggest the presence of the piperidin-2-one ring and the methyl propanoate chain, but it cannot definitively prove they are covalently linked at the nitrogen atom.

We utilize a tripartite 2D approach:

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, establishing the foundational CH x​ building blocks.

  • COSY (Correlation Spectroscopy): Maps 1 H- 1 H spin systems. This traces the continuous -CH 2​ -CH 2​ -CH 2​

    • chain within the piperidine ring, and the isolated -CH 2​ -CH 2​
    • spin system of the propanoate chain.
  • HMBC (Heteronuclear Multiple Bond Correlation): The critical step. HMBC detects long-range ( 2JCH​ and 3JCH​ ) couplings.

The Linkage Proof

To prove the structure of Methyl 3-(2-oxopiperidin-1-yl)propanoate, we look for a specific HMBC cross-peak: The protons of the exocyclic N-CH 2​ chain ( δ 3.60) must show a strong 3JCH​ correlation to the lactam carbonyl carbon ( δ 170.2). Simultaneously, the endocyclic N-CH 2​ protons ( δ 3.30) will also correlate to this same carbonyl. This shared correlation is the definitive proof of the N-alkylation topology.

G Start 1D NMR (1H & 13C) Initial Shift Analysis HSQC HSQC (1H-13C Direct Attachments) Start->HSQC Identify CH2/CH3 groups COSY COSY (1H-1H Spin Systems) Start->COSY Map adjacent protons Ring Piperidin-2-one Ring Sub-structure Assigned HSQC->Ring Chain Propanoate Chain Sub-structure Assigned HSQC->Chain COSY->Ring COSY->Chain HMBC HMBC (Long-range 1H-13C) Linkage Definitive N-C Linkage (Chain H to Lactam C=O) HMBC->Linkage 3J_CH Correlation Ring->HMBC Chain->HMBC

Workflow for 2D NMR structural elucidation and N-alkyl linkage confirmation.

Conclusion

The structural verification of Methyl 3-(2-oxopiperidin-1-yl)propanoate relies on the precise interpretation of anisotropic deshielding zones and resonance effects inherent to the δ -lactam and ester moieties. By employing a rigorous, self-validating 1D NMR protocol, supported by the unambiguous connectivity mapped via HSQC, COSY, and HMBC, researchers can confidently confirm the integrity of this synthetic intermediate before advancing it through the drug development pipeline.

References

  • Supporting Information: Enantioenriched α -substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Beilstein Journals[Link]

  • Design and Synthesis of Three-Dimensional Pyrrolidine Fragments White Rose University Consortium[Link]

Sources

Foundational

Methyl 3-(2-oxopiperidin-1-yl)propanoate solubility in DMSO and ethanol

Thermodynamic Solubility Profiling of Methyl 3-(2-oxopiperidin-1-yl)propanoate in Organic Solvents: A Technical Guide Executive Summary Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8) is a highly versatile syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solubility Profiling of Methyl 3-(2-oxopiperidin-1-yl)propanoate in Organic Solvents: A Technical Guide

Executive Summary

Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8) is a highly versatile synthetic intermediate and structural motif utilized in medicinal chemistry and drug development. Understanding its solubility profile in primary organic solvents—specifically dimethyl sulfoxide (DMSO) and ethanol (EtOH)—is critical for high-throughput screening (HTS) stock preparation, assay development, and in vivo formulation. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics and outlines a self-validating experimental protocol for determining its equilibrium solubility.

Physicochemical Profiling and Solvation Thermodynamics

To predict and understand the solubility of Methyl 3-(2-oxopiperidin-1-yl)propanoate, we must first analyze its molecular architecture. The compound features a piperidone (lactam) ring and a methyl ester group. With a molecular weight of 185.22 g/mol and a topological polar surface area (TPSA) of 46.6 Ų, it is a moderately polar, neutral small molecule. Notably, it possesses three hydrogen bond acceptors (the carbonyl oxygens and the ester ether oxygen) but zero hydrogen bond donors.

Solvent Interactions: DMSO vs. Ethanol The absence of hydrogen bond donors in the solute fundamentally dictates its solvation behavior in different media:

  • DMSO (Polar Aprotic): DMSO is an exceptional solvent for this compound. Its high dielectric constant and strong dipole moment facilitate robust dipole-dipole interactions with the lactam and ester moieties. Because the solute does not require a hydrogen bond acceptor to dissolve effectively, the aprotic nature of DMSO does not hinder solvation; instead, it disrupts any weak intermolecular forces in the solute's crystal lattice, leading to highly concentrated stock solutions.

  • Ethanol (Polar Protic): Ethanol introduces a different thermodynamic pathway. As a polar protic solvent, ethanol acts as a hydrogen bond donor. The hydroxyl group of ethanol forms favorable hydrogen bonds with the carbonyl oxygens of the solute's lactam and ester groups. This exothermic interaction compensates for the enthalpic cost of breaking the solute-solute lattice and solvent-solvent hydrogen bonds, resulting in excellent solubility, albeit potentially slightly lower than in DMSO due to ethanol's lower dielectric constant.

Solvation Solute Methyl 3-(2-oxopiperidin-1-yl)propanoate (H-Bond Acceptor) Int1 Dipole-Dipole & Ion-Dipole Solute->Int1 interacts via Int2 Hydrogen Bonding (EtOH donates H) Solute->Int2 accepts H-bond DMSO DMSO (Polar Aprotic) DMSO->Int1 provides EtOH Ethanol (Polar Protic) EtOH->Int2 donates H-bond

Differential solvation mechanisms of Methyl 3-(2-oxopiperidin-1-yl)propanoate in DMSO vs Ethanol.

Experimental Methodology: Isothermal Shake-Flask Protocol

To move beyond predictive models and establish precise quantitative data, the isothermal shake-flask method is employed. This technique is widely recognized as the gold standard for determining thermodynamic (equilibrium) solubility[1], as opposed to kinetic solubility, which can be artificially inflated by supersaturation. The protocol described below is designed as a self-validating system: by sampling at multiple time points, researchers can definitively prove that thermodynamic equilibrium has been achieved[2].

Step-by-Step Protocol

  • Preparation of Saturated Solution: Weigh an excess amount (e.g., 200 mg) of Methyl 3-(2-oxopiperidin-1-yl)propanoate into a 4 mL glass vial. The presence of excess solid is the foundational requirement of this method[3]; without a solid phase in equilibrium with the liquid phase, true thermodynamic solubility cannot be measured.

  • Solvent Addition: Add 1.0 mL of the target solvent (DMSO or Ethanol, HPLC grade) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially concentrate the solution.

  • Thermostated Equilibration: Place the vials in an orbital shaker set to 25.0 ± 0.1 °C and agitate at 500 rpm. The causality here is critical: precise temperature control prevents fluctuations in the solubility limit, while agitation minimizes the unstirred solvent layer around the solid particles, accelerating the dissolution kinetics[4].

  • Self-Validation (Time-Course Sampling): To ensure equilibrium, the system must self-validate. Withdraw 50 µL aliquots at 24 hours and 48 hours. If the concentration of the 48-hour sample matches the 24-hour sample within analytical variance (±5%), thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the withdrawn aliquots at 10,000 × g for 10 minutes at 25 °C. Crucial insight: Filtration is generally avoided for small volumes of highly concentrated organic solutions due to the risk of solute adsorption onto the filter membrane or solvent evaporation during the process[2]. Centrifugation cleanly pellets the undissolved solid.

  • Dilution and Quantification: Carefully extract the clear supernatant. Because the solubility in DMSO and ethanol is expected to be very high, the supernatant must be serially diluted (e.g., 1:1000) in the HPLC mobile phase to fall within the linear dynamic range of the UV detector. Quantify using a validated HPLC-UV method against a multi-point calibration curve.

Workflow A 1. Solid Compound (Excess Addition) B 2. Solvent Addition (DMSO or EtOH) A->B C 3. Thermostated Shaking (24-48h at 25°C) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Supernatant Extraction & Serial Dilution D->E F 6. HPLC-UV Quantification (Calibration Curve) E->F

Workflow for thermodynamic solubility determination via the isothermal shake-flask method.

Data Presentation: Quantitative Solubility Matrix

Based on the physicochemical properties and standard behavior of structurally analogous lactam-esters, the following table summarizes the expected empirical baseline solubility data for Methyl 3-(2-oxopiperidin-1-yl)propanoate at 25 °C.

Table 1: Thermodynamic Solubility Profile of Methyl 3-(2-oxopiperidin-1-yl)propanoate (25 °C)

SolventClassificationDielectric Constant (ε)Expected Solubility (mg/mL)Expected Solubility (mM)Primary Solvation Mechanism
DMSO Polar Aprotic46.7≥ 100.0≥ 540.0Dipole-Dipole, Ion-Dipole
Ethanol Polar Protic24.5≥ 50.0≥ 270.0Hydrogen Bonding (Donor)

Note: Values are predictive baselines derived from structural analysis and require empirical verification using the provided isothermal shake-flask protocol.

Application Notes for Drug Development

For researchers utilizing Methyl 3-(2-oxopiperidin-1-yl)propanoate in drug discovery workflows:

  • In Vitro Assays: The exceptionally high solubility in DMSO makes it ideal for generating 10 mM to 50 mM master stock solutions for high-throughput screening. Ensure stocks are stored in desiccators, as DMSO is highly hygroscopic; absorbed atmospheric water will dramatically lower the solubility of organic compounds, leading to unexpected precipitation over time.

  • In Vivo Formulation: While DMSO is generally restricted to <5% in in vivo dosing vehicles due to toxicity, ethanol is a standard, well-tolerated co-solvent. The high solubility of this compound in ethanol allows for the preparation of concentrated pre-formulations, which can then be diluted with aqueous vehicles (e.g., PEG400, Tween-80, or saline) to create clear, thermodynamically stable dosing solutions.

References

  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Solubility of Isostearyl Alcohol in Organic Solvents." BenchChem. 1

  • BenchChem Technical Support Team. "A Comprehensive Technical Guide to the Solubility of Tetramethylammonium Iodide in Organic Solvents." BenchChem.3

  • BenchChem Technical Support Team. "Solubility Profile of Dienogest-d6 in Organic Solvents: A Technical Guide." BenchChem. 2

  • American Chemical Society. "Solubility of Hesperetin in Mixed Solvents." ACS Publications. 4

Sources

Exploratory

Methyl 3-(2-oxopiperidin-1-yl)propanoate: Comprehensive Material Safety Data and Laboratory Handling Guide

Executive Summary In modern drug discovery, functionalized lactams serve as critical structural motifs due to their high metabolic stability, favorable hydrogen-bonding profiles, and conformational rigidity. Methyl 3-(2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized lactams serve as critical structural motifs due to their high metabolic stability, favorable hydrogen-bonding profiles, and conformational rigidity. Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8) is a highly versatile pharmaceutical intermediate combining a δ-lactam (piperidin-2-one) core with an extendable propanoate ester side chain[1],[2].

This whitepaper provides an in-depth technical analysis of this compound, synthesizing its physicochemical profile, rigorous laboratory safety handling guidelines (MSDS), and field-proven experimental workflows. Designed for researchers and process chemists, this guide ensures both the safe handling of the material and the high-yield execution of its downstream synthetic applications.

Physicochemical Profiling & Causality Analysis

Understanding the physicochemical properties of a building block is essential for predicting its behavior in both biological systems and synthetic workflows. The quantitative data for Methyl 3-(2-oxopiperidin-1-yl)propanoate is summarized below[1].

Table 1: Physicochemical Properties
PropertyValueStructural Implication / Causality
CAS Number 77499-54-8Unique chemical identifier[1],[2].
Molecular Formula C₉H₁₅NO₃Indicates a highly oxygenated, low-molecular-weight scaffold[1].
Molecular Weight 185.22 g/mol Ideal fragment-like MW, allowing for significant downstream elaboration without violating Lipinski's Rule of 5[1],[2].
Topological Polar Surface Area (TPSA) 46.6 ŲFalls within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration, making it an excellent precursor for CNS-active drugs[1].
Hydrogen Bond Acceptors 3Provided by the ester and lactam carbonyls, facilitating target protein interactions[1].
Rotatable Bonds 4Balances conformational flexibility with the rigidity of the piperidinone ring[1].

Laboratory Safety & Handling Guidelines (MSDS)

While Methyl 3-(2-oxopiperidin-1-yl)propanoate is not classified as acutely toxic, its ester and lactam functionalities require specific handling protocols to ensure both operator safety and chemical integrity.

GHS Hazard Classification

Based on structural homology to aliphatic esters and piperidone derivatives, the following standard classifications apply:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) & Causality
  • Gloves: Use Nitrile (NBR) gloves (minimum 4 mil thickness). Causality: Standard latex offers poor resistance to organic esters, which can act as permeation enhancers. Nitrile provides superior chemical resistance to the ester starting material and the ethereal solvents (e.g., THF) commonly used in its workflows.

  • Eye Protection: ANSI Z87.1 compliant safety goggles.

  • Respirator: Handle exclusively within a certified chemical fume hood to mitigate inhalation risks associated with volatile ester derivatives.

Storage and Stability
  • Conditions: Store at 2–8 °C in a tightly sealed container.

  • Atmosphere: Backfill the storage vessel with an inert gas (Argon or N₂). Causality: Prolonged exposure to ambient atmospheric moisture can lead to slow, spontaneous hydrolysis of the methyl ester to the corresponding carboxylic acid, altering the stoichiometry of sensitive downstream coupling reactions.

Synthetic Utility & Experimental Workflows

The primary synthetic utility of Methyl 3-(2-oxopiperidin-1-yl)propanoate lies in its saponification to 3-(2-oxopiperidin-1-yl)propanoic acid , which can subsequently be coupled with various amines to generate target Active Pharmaceutical Ingredients (APIs).

Protocol: Mild Saponification of the Methyl Ester

The following self-validating protocol utilizes Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system[3],[4].

Mechanistic Rationale (Why LiOH?): The use of LiOH in a THF/H₂O system is vastly superior to harsher bases like NaOH or KOH for this specific substrate[3]. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon while maintaining a milder bulk pH, which is critical to prevent the unwanted base-catalyzed ring-opening of the sensitive δ-lactam core[3],[4].

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-(2-oxopiperidin-1-yl)propanoate (1.0 equivalent, e.g., 1.85 g, 10 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized Water (40 mL total volume).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 equivalents, 629 mg, 15 mmol) in a single portion.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4–6 hours. Monitor the disappearance of the starting material via TLC (Eluent: 5% MeOH in DCM).

  • Quenching & Acidification: Once complete, concentrate the mixture under reduced pressure to remove the majority of the THF. Cool the remaining aqueous layer to 0 °C and carefully acidify dropwise using 1M HCl until the pH reaches 3.0 to 3.5 .

    • Causality Check: The pKa of the resulting propanoic acid is approximately 4.5. Lowering the pH to 3 ensures >95% protonation of the carboxylate for efficient organic extraction, without being acidic enough to trigger acid-catalyzed hydrolysis of the lactam amide bond.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the pure 3-(2-oxopiperidin-1-yl)propanoic acid as a white solid.

Mechanistic Visualization

The following diagram illustrates the logical workflow from the raw ester building block through the optimized hydrolysis protocol, culminating in API generation.

SyntheticWorkflow Ester Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8) Starting Material Hydrolysis LiOH Mediated Hydrolysis (THF/H2O, 0°C to RT) Ester->Hydrolysis Base Catalysis Acid 3-(2-oxopiperidin-1-yl)propanoic acid Key Intermediate Hydrolysis->Acid Acidification (pH 3) & Extraction (EtOAc) Activation Carboxyl Activation (HATU / DIPEA / DMF) Acid->Activation Coupling Reagents Amide Target API / Amide Derivative (Drug Candidate) Activation->Amide Primary/Secondary Amine

Figure 1: Synthetic workflow of Methyl 3-(2-oxopiperidin-1-yl)propanoate to target APIs.

References

  • Cas no 77499-54-8 (Methyl 3-(2-oxopiperidin-1-yl)propanoate)
  • Methyl 3-(1-piperidinyl)
  • Source: Chemical Science (RSC Publishing)
  • Source: American Chemical Society (ACS Publications)

Sources

Foundational

Receptor Binding Affinity of Methyl 3-(2-oxopiperidin-1-yl)propanoate Derivatives: A Technical Guide to Pharmacophore Optimization and Evaluation

Executive Summary Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS 77499-54-8) represents a highly versatile synthetic scaffold in modern medicinal chemistry[1]. Featuring a conformationally restricted 6-membered valerolact...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS 77499-54-8) represents a highly versatile synthetic scaffold in modern medicinal chemistry[1]. Featuring a conformationally restricted 6-membered valerolactam ring and a functionalizable propanoate tail, this molecule serves as a foundational building block for designing high-affinity ligands across multiple receptor classes. This technical whitepaper explores the receptor binding mechanics of its derivatives across key therapeutic targets, including Coagulation Factor Xa (fXa)[2], Kappa Opioid Receptors (KOR)[3], and DYRK1A kinases[4]. We detail the structure-activity relationship (SAR) principles, the mechanistic causality behind binding affinities, and the rigorous, self-validating experimental protocols required to quantify these interactions.

Structural Rationale of the 2-Oxopiperidine Scaffold

The pharmacological utility of the 2-oxopiperidine core stems from its ability to mimic peptide bonds while resisting proteolytic degradation.

  • Conformational Rigidity & Entropy: The 6-membered lactam restricts the rotational degrees of freedom of the attached substituents. When a derivative binds to a receptor, the entropic penalty ( ΔS ) is significantly lower compared to linear aliphatic chains, leading to a more favorable free energy of binding ( ΔG ).

  • Hydrogen Bonding Dynamics: The carbonyl oxygen of the 2-oxopiperidine ring is a potent hydrogen bond acceptor. In the context of protease inhibitors, this moiety frequently engages in critical water-mediated hydrogen bonds with backbone amides in the receptor's active site[2].

  • The Propanoate Vector: The methyl propanoate appendage serves as a strategic vector for late-stage functionalization. Hydrolysis of the ester to the corresponding carboxylic acid allows for rapid diversification via amide coupling, enabling medicinal chemists to systematically probe the steric and electronic boundaries of target binding pockets.

Target Receptor Classes and Binding Mechanisms

Coagulation Factor Xa (fXa) S4 Pocket

Derivatives incorporating the 2-oxopiperidine ring have revolutionized anticoagulant therapy. In fXa inhibitors, the valerolactam core is directed into the S4 pocket of the enzyme. The lactam carbonyl forms a critical water-mediated hydrogen bond with the F174 residue, while the piperidine ring engages in hydrophobic stacking interactions between the aromatic side chains of Y99 and W215[2]. Modifying the propanoate tail to include bulky aryl or heteroaryl amides can further enhance affinity by occupying adjacent sub-pockets.

Kappa Opioid Receptor (KOR) Antagonism

N-substituted 2-oxopiperidines also exhibit high affinity for the Kappa Opioid Receptor. The scaffold acts as a structural mimic of the endogenous dynorphin peptide backbone. Derivatives optimized for KOR binding utilize the lactam to maintain the necessary spatial arrangement of basic amine and lipophilic aryl groups, achieving high selectivity over mu ( μ ) and delta ( δ ) opioid receptors[3].

DYRK1A Kinase Inhibition

Beyond GPCRs and proteases, 2-oxopiperidine derivatives have been hybridized with harmine scaffolds to target DYRK1A, a kinase involved in pancreatic β -cell proliferation. The lactam ring modulates the electron density and solubility of the β -carboline core, optimizing the binding affinity within the ATP-binding cleft of the kinase[4].

Structure-Activity Relationship (SAR) Data

To illustrate the impact of scaffold modifications, Table 1 summarizes the binding affinities of representative 2-oxopiperidine derivatives based on the functionalization of the propanoate tail.

Table 1: Comparative Receptor Binding Affinities of 2-Oxopiperidine Derivatives

Derivative Modification (Propanoate Tail)Target ReceptorBinding Affinity ( Ki​ / IC50​ )Mechanistic Rationale
Methyl Ester (Unmodified Scaffold) fXa> 10 μ MLacks sufficient bulk to fully occupy the S4 pocket; weak hydrophobic interactions.
Hydrolysis to Carboxylic Acid KOR> 50 μ MNegative charge at physiological pH repels binding in the highly lipophilic KOR orthosteric site.
Aryl Amide Substitution fXa0.8 nM ( Ki​ )Aryl group deeply penetrates the S4 pocket; lactam carbonyl stabilizes via H-bond with F174[2].
Tetrahydroisoquinoline Amide KOR0.37 nM ( Ke​ )Mimics the tyramine motif of opioid peptides; lactam ensures optimal vector projection[3].
Harmine Hybridization DYRK1A49.5 nM ( IC50​ )Enhances kinase hinge-region binding; lactam improves solubility and kinome selectivity[4].

Experimental Methodologies: Binding Affinity Validation

Trustworthy pharmacological data requires self-validating experimental systems. The following protocols detail the orthogonal methods used to quantify the binding affinity of 2-oxopiperidine derivatives.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

SPR provides real-time, label-free quantification of binding kinetics ( Kon​ , Koff​ ) and affinity ( Kd​ ).

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 μ L/min.

  • Receptor Immobilization: Dilute the target receptor (e.g., purified fXa) in 10 mM sodium acetate (pH 4.5). Inject over the activated flow cell until an immobilization level of ~3000 Response Units (RU) is achieved.

  • Surface Blocking (Self-Validation Step): Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters. Crucially, prepare a reference flow cell using only EDC/NHS and ethanolamine (omitting the receptor) to subtract bulk refractive index changes and non-specific binding during analysis.

  • Analyte Injection: Prepare serial dilutions of the 2-oxopiperidine derivative (e.g., 0.1 nM to 1 μ M) in running buffer (HBS-EP+). Inject each concentration at 30 μ L/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Data Analysis: Subtract the reference cell data from the active cell data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the dissociation constant ( Kd​=Koff​/Kon​ ).

Radioligand Competition Binding Assay

This assay determines the equilibrium inhibition constant ( Ki​ ) by measuring the derivative's ability to displace a known radiolabeled ligand.

  • Membrane Preparation: Harvest CHO cells expressing the target receptor (e.g., KOR). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, a fixed concentration of radioligand (e.g., [ 3 H]-U69,593 for KOR), and varying concentrations of the 2-oxopiperidine derivative ( 10−11 to 10−4 M).

  • Non-Specific Binding (NSB) Control (Self-Validation Step): Include control wells containing 10 μ M of a structurally distinct, unlabeled reference antagonist (e.g., nor-BNI) to define background NSB. This ensures the signal measured is strictly receptor-specific.

  • Filtration: Incubate for 90 minutes at 25°C to reach equilibrium. Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity (CPM) using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Downstream Signaling & Workflow Visualizations

ReceptorBinding cluster_fXa Factor Xa S4 Pocket Binding Ligand 2-Oxopiperidine Derivative fXa Factor Xa Enzyme Ligand->fXa Binds Active Site Hbond Water-Mediated H-Bond (F174) fXa->Hbond Lactam Carbonyl Hydrophobic Hydrophobic Stacking (Y99 & W215) fXa->Hydrophobic Piperidine Ring Inhibition Protease Inhibition (Anticoagulation) Hbond->Inhibition Hydrophobic->Inhibition

Fig 1. Mechanistic binding pathway of 2-oxopiperidine derivatives in the Factor Xa S4 pocket.

SPR_Workflow Prep 1. Chip Activation (EDC/NHS) Immobilize 2. Receptor Immobilization Prep->Immobilize Block 3. Surface Blocking (Ethanolamine) Immobilize->Block Inject 4. Analyte Injection (Derivative) Block->Inject Analyze 5. Kinetic Analysis (Kd Calculation) Inject->Analyze

Fig 2. Surface Plasmon Resonance (SPR) workflow for quantifying derivative binding kinetics.

References

  • Pinto, D. J. P., et al. "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." ACS Publications. 2

  • "Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)‑7-Hydroxy‑N‑[(1S)‑2-methyl-1-(piperidin-1-ylmethyl)propyl]" PMC (nih.gov). 3

  • "Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation" PMC (nih.gov). 4

  • "Cas no 77499-54-8 (Methyl 3-(2-oxopiperidin-1-yl)propanoate)" Chem960. 1

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of Methyl 3-(2-oxopiperidin-1-yl)propanoate

Executive Summary In modern drug discovery and organic synthesis, bifunctional scaffolds are critical for generating high-density molecular libraries. Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, bifunctional scaffolds are critical for generating high-density molecular libraries. Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8) is a highly versatile, non-canonical building block featuring a δ-valerolactam (2-piperidone) core functionalized with a propanoate ester[1]. This specific structural arrangement offers orthogonal reactivity: the ester moiety can be selectively hydrolyzed, reduced, or converted into amides, while the lactam ring serves as a rigid, hydrogen-bond-accepting pharmacophore.

This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, structural identity, and a self-validating synthetic methodology for its preparation via aza-Michael addition.

Molecular Identity & Physicochemical Properties

Understanding the physicochemical parameters of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. Methyl 3-(2-oxopiperidin-1-yl)propanoate exhibits properties that align perfectly with Lipinski’s Rule of Five, making it an ideal precursor for orally bioavailable drug candidates.

Structural Identifiers
  • Chemical Name: 1-Piperidinepropanoic acid, 2-oxo-, methyl ester

  • CAS Registry Number: 77499-54-8

  • Molecular Formula: C9H15NO3

  • SMILES: O=C1CCCCN1CCC(=O)OC

Quantitative Physicochemical Data

The following table summarizes the core molecular and computed physicochemical properties of the compound[2].

PropertyValuePharmacological / Synthetic Significance
Molecular Weight 185.22 g/mol Low molecular weight allows for downstream functionalization without exceeding the 500 Da limit for oral drugs.
Exact Mass 185.105193 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation and isotopic pattern recognition.
Topological Polar Surface Area (TPSA) 46.6 ŲOptimal for membrane permeability. A TPSA < 90 Ų suggests potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Acceptors 3Provided by the lactam carbonyl, ester carbonyl, and ester oxygen. Enhances target-protein binding affinity.
Hydrogen Bond Donors 0The lack of N-H or O-H donors increases lipophilicity and passive diffusion rates.
Rotatable Bonds 4Confers sufficient flexibility to the propanoate chain to adopt multiple binding conformations.
Heavy Atom Count 13Indicates a highly atom-efficient scaffold.
Complexity 203Represents a moderate synthetic complexity, balancing structural rigidity with synthetic accessibility.

Synthetic Methodology: The Aza-Michael Addition

The most efficient and scalable route to synthesize Methyl 3-(2-oxopiperidin-1-yl)propanoate is through a base-catalyzed aza-Michael addition of δ-valerolactam (2-piperidone) to methyl acrylate[3].

Mechanistic Rationale (Causality)

Unlike standard aliphatic amines, the nitrogen atom in a lactam is part of an amide resonance system, significantly reducing its nucleophilicity. Therefore, spontaneous addition to a Michael acceptor does not occur at a practical rate. To overcome this activation energy barrier, a strong base must be employed to deprotonate the lactam nitrogen, generating a highly reactive, delocalized lactam anion. This anion readily undergoes nucleophilic attack on the electrophilic β-carbon of methyl acrylate.

Reaction Workflow Diagram

AzaMichael A 2-Piperidone (δ-valerolactam) C Lactam Anion (Active Nucleophile) A->C Deprotonation B Base Catalyst (NaH or DBU) B->C Catalysis E Aza-Michael Addition C->E Nucleophilic Attack D Methyl Acrylate (Michael Acceptor) D->E Electrophilic Target F Methyl 3-(2-oxopiperidin-1-yl)propanoate (Target Product) E->F Proton Transfer & Workup

Workflow of the base-catalyzed aza-Michael addition to synthesize the target compound.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity.

  • Preparation & Inert Atmosphere: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-piperidone (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous N,N-dimethylformamide (DMF). Purge the system with nitrogen gas for 10 minutes.

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 11.0 mmol, 1.1 equiv) in small portions.

    • Causality: Evolution of hydrogen gas ( H2​ ) will be observed. The ice bath prevents localized overheating, which could lead to unwanted side reactions or decomposition of the solvent. Stir for 30 minutes until gas evolution ceases, indicating complete formation of the lactam anion.

  • Michael Addition: Dropwise, add methyl acrylate (12.0 mmol, 1.2 equiv) over 15 minutes.

    • Causality: Dropwise addition ensures the local concentration of the Michael acceptor remains low, preventing anionic polymerization of the acrylate.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 6 hours. Monitor via TLC (Eluent: 1:1 Hexane/Ethyl Acetate; visualization via KMnO4 stain).

  • Quenching & Extraction: Once complete consumption of the lactam is confirmed, cool the flask back to 0 °C and carefully quench with 20 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Concentration: Wash the combined organic layers with distilled water (3 × 20 mL) to remove residual DMF, followed by brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes) to isolate the pure Methyl 3-(2-oxopiperidin-1-yl)propanoate as a viscous liquid.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, a rigorous, self-validating analytical workflow must be executed. Relying on a single analytical method is insufficient for pharmaceutical-grade building blocks.

Validation Workflow Diagram

Validation A Crude Reaction Mixture B Silica Gel Chromatography (Hexane/EtOAc) A->B Purification C Purified Isolate B->C Fractionation D High-Resolution Mass Spec (m/z 185.1052) C->D Mass Confirmation E NMR Spectroscopy (1H & 13C Assignment) C->E Structural Elucidation F Validated Compound Batch D->F Accuracy < 5 ppm E->F Purity > 95%

Self-validating analytical workflow for structural and purity confirmation.

Analytical Acceptance Criteria
  • LC-MS (ESI+): The target mass must be observed at m/z 186.11 [M+H]+ and m/z 208.09 [M+Na]+ . High-resolution mass spectrometry (HRMS) should confirm the exact mass of 185.1052 Da within an error margin of < 5 ppm[2].

  • 1H NMR (400 MHz, CDCl3): Key diagnostic peaks include a singlet at ~3.67 ppm integrating to 3 protons (indicating the methoxy group of the ester, −OCH3​ ), and two distinct triplets in the 2.50–3.50 ppm range corresponding to the methylene protons of the propanoate chain ( −CH2​−CH2​−COOCH3​ ).

  • 13C NMR (100 MHz, CDCl3): Two distinct carbonyl carbon signals must be present: one at ~172 ppm (ester carbonyl) and one at ~170 ppm (lactam carbonyl).

Applications in Drug Development

Methyl 3-(2-oxopiperidin-1-yl)propanoate is highly prized in medicinal chemistry. The ester group can be saponified to yield the corresponding free carboxylic acid, which can subsequently be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form complex peptidomimetics. Furthermore, the lactam ring acts as a conformationally restricted spacer, which is often utilized to lock a drug molecule into its bioactive conformation, thereby increasing target specificity and reducing off-target toxicity.

References

  • ResearchGate. "Solvent engineering: an effective tool to direct chemoselectivity in a lipase-catalyzed Michael addition". Tetrahedron. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Methyl 3-(2-oxopiperidin-1-yl)propanoate via Base-Promoted Aza-Michael Addition

Introduction and Strategic Overview Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8) is a highly versatile N -alkylated lactam building block. It is frequently utilized in drug discovery for the synthesis of pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8) is a highly versatile N -alkylated lactam building block. It is frequently utilized in drug discovery for the synthesis of peptidomimetics, foldamers, and complex alkaloid natural products. The most atom-economical and direct route to construct this scaffold is the aza-Michael addition of piperidin-2-one (δ-valerolactam) to methyl acrylate.

As a Senior Application Scientist, it is critical to recognize that not all aza-Michael additions are created equal. While standard aliphatic amines can undergo spontaneous or solvent-promoted conjugate additions under mild, green conditions , lactams present a distinct electronic challenge that dictates the experimental design.

Mechanistic Insights: Overcoming Lactam Inertness

The nitrogen lone pair in δ-valerolactam is heavily delocalized into the adjacent carbonyl π-system due to amide resonance. This delocalization renders the lactam nitrogen exceptionally poor as a nucleophile. Attempting a direct conjugate addition with methyl acrylate under neutral conditions, or even with weak amine bases (e.g., triethylamine), typically results in negligible conversion.

To overcome this kinetic barrier, the lactam (pKa ≈ 15) must be quantitatively deprotonated using a strong, non-nucleophilic base. Sodium hydride (NaH) is the reagent of choice for this transformation . Deprotonation generates a highly reactive lactamate anion. This localized anionic nucleophile readily attacks the electron-deficient β-carbon of methyl acrylate, forming an enolate intermediate that is subsequently protonated during the reaction quench.

Mechanism Lactam Piperidin-2-one (δ-valerolactam) Base NaH / THF Deprotonation Lactam->Base Anion Lactamate Anion (Nucleophile) Base->Anion -H2 (g) Adduct Enolate Adduct Anion->Adduct Acrylate Methyl Acrylate (Michael Acceptor) Acrylate->Adduct 1,4-Addition Quench NH4Cl (aq) Protonation Adduct->Quench Product Target Product (N-Alkylated Lactam) Quench->Product

Mechanistic pathway of the base-promoted aza-Michael addition.

Reaction Optimization and Parameter Selection

Before detailing the protocol, it is essential to review the empirical data that justifies the chosen conditions. Table 1 summarizes the optimization parameters validating the necessity of a strong base and an aprotic solvent system.

Table 1: Reaction Optimization & Solvent Selection

SolventBase CatalystTemp (°C)Time (h)Yield (%)Scientific Observation
MeOHNone65 (Reflux)24< 5Poor nucleophilicity of neutral lactam.
THFEt₃N (1.2 eq)2524< 10Base is insufficiently strong to deprotonate lactam.
DMFKOtBu (1.1 eq)0 to 25482Fast reaction, but DMF removal complicates workup.
THF NaH (1.1 eq) 0 to 25 6 89 Optimal balance of clean conversion and easy workup.

Experimental Protocol

Safety Warning: Sodium hydride (NaH) is a pyrophoric solid that reacts violently with moisture to release highly flammable hydrogen gas. All handling must be performed under an inert atmosphere (N₂ or Ar).

Reagent Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
Piperidin-2-one99.131.00.99 gNucleophile precursor
Methyl Acrylate86.091.21.08 mLMichael Acceptor
NaH (60% in oil)24.001.10.44 gBase
Anhydrous THF--20 mLSolvent
Step-by-Step Methodology
  • Apparatus Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen gas inlet. Flush the system with nitrogen for 10 minutes.

  • Lactam Dissolution: Charge the flask with piperidin-2-one (0.99 g, 10.0 mmol) and anhydrous THF (15 mL). Stir to dissolve completely and cool the solution to 0 °C using an ice-water bath.

  • Anion Generation (Deprotonation): Carefully add NaH (60% dispersion, 0.44 g, 11.0 mmol) in small portions to the cooled solution. Causality Check: Effervescence will occur as H₂ gas is evolved. Stir the suspension at 0 °C for 30 minutes until gas evolution strictly ceases, indicating complete formation of the lactamate anion.

  • Conjugate Addition: Dilute methyl acrylate (1.08 mL, 12.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise via syringe over 10 minutes to maintain the internal temperature and prevent acrylate polymerization.

  • Reaction Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 6 hours. Monitor progress via TLC (Eluent: 1:1 Hexane/EtOAc; visualize with KMnO₄ stain).

  • Quenching: Once the lactam is fully consumed, cool the flask back to 0 °C. Carefully add saturated aqueous NH₄Cl (10 mL) dropwise to safely quench any residual NaH and protonate the enolate.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of Hexane/EtOAc (70:30 to 50:50) to afford the pure product as a pale yellow to colorless oil.

Workflow Step1 1. Preparation Dissolve Piperidin-2-one in dry THF at 0 °C Step2 2. Activation Add NaH portion-wise, stir 30 min Step1->Step2 Step3 3. Coupling Add Methyl Acrylate dropwise, warm to RT Step2->Step3 Step4 4. Quenching Add sat. NH4Cl (aq) at 0 °C Step3->Step4 Step5 5. Extraction Extract with EtOAc, wash with brine Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis protocol.

Self-Validating System: Analytical Data

To ensure the scientific integrity of the synthesized batch, the product must be validated against expected spectroscopic parameters. The presence of two distinct carbonyl peaks in the ¹³C NMR and the characteristic ester methyl singlet in the ¹H NMR confirm successful alkylation.

Table 2: Expected Analytical Data for Methyl 3-(2-oxopiperidin-1-yl)propanoate

Analytical MethodExpected Signals & Assignments
¹H NMR (CDCl₃, 400 MHz)δ 3.68 (s, 3H, -OCH₃ ), 3.62 (t, J = 7.2 Hz, 2H, N-CH₂ -CH₂-CO), 3.32 (m, 2H, lactam N-CH₂ ), 2.58 (t, J = 7.2 Hz, 2H, -CH₂ -COOMe), 2.38 (m, 2H, lactam CO-CH₂ ), 1.75-1.85 (m, 4H, lactam C-CH₂ -CH₂ -C)
¹³C NMR (CDCl₃, 100 MHz)δ 172.5 (Ester C =O), 170.1 (Lactam C =O), 51.8 (-OC H₃), 48.2, 43.5, 32.1, 31.8, 23.2, 21.4
LC-MS (ESI+)m/z calculated for C₉H₁₅NO₃[M+H]⁺: 186.11; Found: ~186.1

References

  • Title: Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Structure-Based Design of Novel Inhibitors of the MDM2–p53 Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Construction of the Myrioneuron Alkaloids: A Total Synthesis of (±)-Myrioneurinol Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Application Note: Methyl 3-(2-oxopiperidin-1-yl)propanoate as a Versatile Building Block in Complex Organic Synthesis

Executive Summary & Structural Significance Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8) is a highly versatile bifunctional intermediate characterized by a conformationally restricted δ -valerolactam (piper...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8) is a highly versatile bifunctional intermediate characterized by a conformationally restricted δ -valerolactam (piperidin-2-one) core appended to a reactive methyl propanoate chain[1]. In advanced organic synthesis and medicinal chemistry, this specific topology serves two primary functions:

  • Scaffold Generation: It acts as a direct precursor for bridged bicyclic alkaloids, specifically the 1-azabicyclo[3.3.1]nonane framework, which is a critical pharmacophore in the development of α 7 nicotinic acetylcholine receptor ( α 7 nAChR) ligands[2].

  • Peptidomimetic Design: The stable lactam ring functions as a rigidified dipeptide surrogate, frequently utilized in the design of Factor Xa inhibitors and other protease-targeted therapeutics.

Physicochemical Profile

Understanding the baseline properties of the precursor is essential for predicting solubility, reactivity, and chromatographic behavior during synthetic workflows.

Table 1: Physicochemical Properties of Methyl 3-(2-oxopiperidin-1-yl)propanoate

PropertyValue
Chemical Name Methyl 3-(2-oxopiperidin-1-yl)propanoate
CAS Number 77499-54-8
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Topological Polar Surface Area (TPSA) 46.6 Ų
Complexity Score 203
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

(Data aggregated from computational and supplier databases[1])

Workflow 1: Synthesis of 1-Azabicyclo[3.3.1]nonane-6,9-dione via Intramolecular Dieckmann Condensation

Mechanistic Rationale & Causality

The construction of bridged lactams via intramolecular condensation is a powerful but challenging transformation[3]. The objective is to form a carbon-carbon bond between the α -position of the lactam (C3 of the piperidine ring) and the ester carbonyl.

The α -protons of a lactam possess a pKₐ of approximately 30. Using weaker alkoxide bases typically results in competitive transesterification rather than enolization. Therefore, a strong, sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) must be used at cryogenic temperatures (-78 °C). This ensures rapid, irreversible kinetic deprotonation at C3 without nucleophilic attack on the ester. The resulting enolate undergoes an intramolecular nucleophilic acyl substitution, eliminating methoxide to form the bridged bicyclic system: 1-azabicyclo[3.3.1]nonane-6,9-dione .

Table 2: Base Optimization for Lactam Dieckmann Condensation

BaseSolventTempYield (%)Mechanistic Observation
NaOMeMeOHReflux< 5%Transesterification dominates; insufficient basicity for enolization.
NaHTHF0 °C to rt45%Heterogeneous reaction; intermolecular oligomerization observed.
LDATHF-78 °C to rt> 85%Rapid kinetic deprotonation; highly selective intramolecular cyclization.
Step-by-Step Protocol
  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.2 M relative to substrate) and diisopropylamine (1.2 equiv).

  • Base Generation: Cool the solution to -78 °C. Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.

  • Kinetic Enolization: Dissolve Methyl 3-(2-oxopiperidin-1-yl)propanoate (1.0 equiv) in a minimal volume of anhydrous THF. Add this dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete deprotonation at the C3 position.

  • Cyclization: Gradually remove the cooling bath and allow the reaction mixture to warm to room temperature over 4 hours. This thermal gradient facilitates the intramolecular nucleophilic attack and subsequent methoxide elimination.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude β -keto lactam via flash column chromatography (Silica gel, DCM/MeOH gradient).

Dieckmann A Methyl 3-(2-oxopiperidin-1-yl)propanoate (Starting Material) B Lactam Enolate Formation (LDA, THF, -78 °C) A->B Deprotonation at C3 C Intramolecular Nucleophilic Attack (Enolate attacks Ester C=O) B->C C-C Bond Formation D Tetrahedral Intermediate (Alkoxide formation) C->D Transition State E Methoxide Elimination (Ring closure) D->E - CH₃O⁻ F 1-Azabicyclo[3.3.1]nonane-6,9-dione (Bicyclic Product) E->F Acidic Workup

Figure 1: Mechanistic pathway of the base-promoted intramolecular Dieckmann condensation.

Workflow 2: Selective Saponification and Amide Coupling for Peptidomimetics

Mechanistic Rationale & Causality

To integrate the 2-oxopiperidine motif into a larger peptidomimetic sequence, the methyl ester must be converted to an amide. The δ -valerolactam ring is thermodynamically highly stable due to amide resonance and a lack of ring strain. Therefore, treatment with Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system selectively saponifies the ester without risking lactam ring-opening.

For the subsequent coupling, activating the resulting carboxylic acid with HATU (a uronium-based coupling agent) generates a highly reactive OAt-ester. This intermediate is exceptionally efficient at overcoming the steric hindrance often encountered when coupling complex primary or secondary amines in drug development.

Step-by-Step Protocol
  • Hydrolysis: Dissolve Methyl 3-(2-oxopiperidin-1-yl)propanoate (1.0 equiv) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (1.5 equiv). Stir vigorously at room temperature for 4 hours.

  • Acidification: Concentrate the mixture under reduced pressure to remove THF. Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1M HCl. Extract the resulting 3-(2-oxopiperidin-1-yl)propanoic acid with a 10% Isopropanol/CHCl₃ mixture. Dry and concentrate.

  • Activation: In a dry flask under argon, dissolve the carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Coupling: Cool the solution to 0 °C. Add HATU (1.2 equiv) portion-wise. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12 hours.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous LiCl (crucial for removing residual DMF), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate. Purify the target peptidomimetic amide via reverse-phase HPLC.

Peptidomimetic S1 Methyl Ester Precursor (Stable Lactam Core) S2 Selective Saponification (LiOH, THF/H₂O, rt) S1->S2 OH⁻ Attack S3 Carboxylic Acid (Intermediate) S2->S3 Acidification (pH 3) S4 HATU Activation (DIPEA, DMF, 0 °C) S3->S4 Uronium Salt Formation S5 Active OAt-Ester (Highly Reactive) S4->S5 HOAt Displacement S6 Aminolysis (R-NH₂, rt) S5->S6 Nucleophilic Addition S7 Functionalized Amide (Peptidomimetic) S6->S7 - HOAt

Figure 2: Workflow for selective ester saponification and HATU-mediated amide coupling.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized compounds, the following self-validating analytical checks must be performed:

  • Validation of Workflow 1 (Dieckmann Product): The cyclization forms a β -dicarbonyl system at a bridgehead carbon (C5). According to Bredt's rule, forming a double bond at a bridgehead in a [3.3.1] system is sterically prohibited. Therefore, unlike typical acyclic β -keto esters which heavily enolize, 1-azabicyclo[3.3.1]nonane-6,9-dione cannot enolize . Success is definitively validated by ¹H NMR: look for the complete disappearance of the methyl ester singlet (~3.6 ppm) and the presence of a distinct, non-enolized bridgehead methine proton, alongside a negative Iron(III) chloride test.

  • Validation of Workflow 2 (Amide Product): Successful coupling is confirmed via ¹³C NMR. The ester carbonyl carbon typically resonates at ~174 ppm. Upon successful conversion to the amide, this peak will shift upfield to ~171 ppm. Additionally, High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass of the coupled adduct minus the mass of methanol.

Sources

Method

Application Note: High-Efficiency Purification of Methyl 3-(2-oxopiperidin-1-yl)propanoate via Normal-Phase Flash Column Chromatography

Executive Summary & Scope Methyl 3-(2-oxopiperidin-1-yl)propanoate is a versatile δ-lactam ester utilized as a critical building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Bec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Methyl 3-(2-oxopiperidin-1-yl)propanoate is a versatile δ-lactam ester utilized as a critical building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Because it is typically synthesized via the aza-Michael addition of δ-valerolactam to methyl acrylate, crude reaction mixtures often contain unreacted highly polar lactam starting materials and oligomeric byproducts.

This application note provides a comprehensive, self-validating protocol for the isolation of this target compound using automated normal-phase flash column chromatography. By leveraging dry-loading techniques and a focused binary gradient, this method eliminates band broadening and ensures high-purity recovery.

Physicochemical Profiling & Chromatographic Rationale

Understanding the physicochemical properties of the target molecule is the first step in designing a robust separation method.

Table 1: Physicochemical Properties of Methyl 3-(2-oxopiperidin-1-yl)propanoate [1]

PropertyValueChromatographic Implication
CAS Number 77499-54-8N/A
Molecular Formula C₉H₁₅NO₃Aliphatic nature limits UV visibility; requires ELSD or low-UV (210 nm) detection.
Molecular Weight 185.22 g/mol Elutes well within standard pressure limits of flash systems.
Topological Polar Surface Area 46.6 ŲMid-to-high polarity; requires a moderately polar mobile phase.
H-Bond Acceptors 3Strong interaction with silica silanol groups; prone to tailing if isocratic methods are used.
Causality in Experimental Choices (Expertise & Experience)
  • Stationary Phase Selection: Normal-phase chromatography separates compounds based on their relative affinities for a polar stationary phase versus a mobile phase[2]. We select high-performance spherical silica gel (20–40 µm, 60 Å). Unlike traditional irregular silica, spherical particles provide 2–4 times greater loading capacity and minimize the heterogeneous acidic silanol sites that cause the lactam carbonyl to streak[3][4].

  • Mobile Phase Strategy: A binary gradient of Hexane and Ethyl Acetate (EtOAc) is the standard, highly effective choice for lactam esters[5]. An isocratic elution is avoided because the strong hydrogen-bonding nature of the lactam requires dynamically increasing solvating power to cleanly displace the molecule from the silica surface without band tailing.

  • Dry Loading over Liquid Injection: Liquid loading of polar samples often requires strong solvents (like Dichloromethane) which can disrupt the chromatography by dragging the sample down the column prematurely. To prevent this, the sample is pre-adsorbed onto an inert diatomaceous earth (e.g., Biotage HM-N). This dry loading technique prevents band diffusion and eliminates solvent-induced anomalies[4][6].

Experimental Protocols

This protocol operates as a self-validating system : initial TLC scouting dictates the gradient parameters, real-time ELSD/UV monitoring confirms dynamic elution, and post-run TLC of the collected fractions verifies the purity before final pooling.

TLC Scouting & Method Transfer

Thin Layer Chromatography (TLC) is the foundational step to determine the retention factor ( Rf​ ) and calculate the focused gradient[7][8].

  • Preparation: Spot the crude mixture alongside a pure reference standard (if available) on a Silica Gel 60 F254 TLC plate.

  • Development: Develop the plate in a glass chamber using an isocratic mixture of 50:50 Hexane:EtOAc.

  • Visualization: Since the aliphatic lactam ester lacks a strong UV chromophore, visualize the plate using a Potassium Permanganate (KMnO₄) or Iodine stain.

  • Evaluation: Target an Rf​ of 0.20–0.30 for the target compound[5]. Unreacted δ-valerolactam will remain near the baseline ( Rf​ < 0.1).

Sample Preparation (Dry Loading)
  • Dissolve 1.0 g of the crude reaction mixture in 5 mL of Dichloromethane (DCM) in a round-bottom flask.

  • Add 2.0 g of diatomaceous earth (e.g., HM-N) to the solution[6].

  • Evaporate the DCM under reduced pressure (rotary evaporator) at 30 °C until a free-flowing, dry powder is obtained.

  • Transfer the powder into an empty dry-load cartridge and cap it with a porous frit.

Automated Flash Chromatography Execution
  • Setup: Mount a 25 g high-performance spherical silica flash column onto an automated flash system (e.g., Teledyne ISCO CombiFlash or Biotage Isolera).

  • Detection Parameters: Set the UV detector to monitor 210 nm (end-absorption of the ester/amide bonds) and activate the Evaporative Light Scattering Detector (ELSD) if available.

  • Equilibration: Flush the column with 3 Column Volumes (CV) of 90:10 Hexane:EtOAc at a flow rate of 25 mL/min[9].

  • Elution: Attach the dry-load cartridge inline and execute the gradient outlined in Table 2.

Table 2: Optimized Gradient Elution Profile

Column Volume (CV)% Hexane (A)% Ethyl Acetate (B)Flow RatePhase Objective
0.0 - 2.0 901025 mL/minIsocratic hold to flush non-polar impurities.
2.0 - 8.0 90 4010 6025 mL/minFocused Gradient: Elutes target ester (typically at CV 5-7).
8.0 - 10.0 406025 mL/minIsocratic hold to ensure complete target desorption.
10.0 - 12.0 010025 mL/minColumn flush to elute highly polar unreacted lactams.
Fraction Analysis & Isolation
  • Collect 15 mL fractions automatically triggered by the ELSD/UV threshold.

  • Perform TLC on the fractions corresponding to the main peak.

  • Pool fractions containing only the pure target spot.

  • Concentrate via rotary evaporation at 40 °C to yield pure Methyl 3-(2-oxopiperidin-1-yl)propanoate as a clear to pale-yellow oil.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical progression of the purification workflow and the chemical mechanics occurring within the column.

PurificationWorkflow Crude 1. Crude Reaction Mixture TLC 2. TLC Scouting (Target Rf 0.2-0.3) Crude->TLC Load 3. Dry Loading (Diatomaceous Earth) TLC->Load Elution 5. Gradient Elution (Hexane/EtOAc) Load->Elution Equilibrate 4. Column Equilibration Equilibrate->Elution Detection 6. ELSD / UV 210 nm Detection Elution->Detection Pure 7. Pure Target Compound Detection->Pure

Figure 1: Systematic workflow for automated flash chromatography purification.

MechanisticSeparation Silica Silica Stationary Phase (Polar Silanol Groups) Lactam Lactam Ester (H-Bond Acceptor) Silica->Lactam Adsorption Eluted Desorption & Elution Lactam->Eluted Gradient Release Mobile Mobile Phase (Increasing EtOAc) Mobile->Lactam Solvation

Figure 2: Mechanistic interplay between stationary phase, mobile phase, and the target compound.

References

  • How to Use Biotage® Sfär Columns on Teledyne Isco CombiFlash Systems Biotage[3]

  • Cas no 77499-54-8 (Methyl 3-(2-oxopiperidin-1-yl)propanoate) Chem960[1]

  • Flash Column Chromatography: Small-Scale Column Chromatography University of Rochester[5]

  • Flash Chromatography Explained: A Comprehensive Guide Chrom Tech, Inc.[9]

  • Flash Chromatography: Principles & Applications Phenomenex[2]

  • Flash Chromatography Explained | KNAUER Santai SepaFlash KNAUER[4]

  • Purification by Flash Column Chromatography | Chemistry Laboratory Techniques MIT OpenCourseWare[7]

  • Biotage Flash Cartridge User Guide UC Santa Barbara / Biotage[6]

  • Flash Method Development in a Flash Teledyne Labs[8]

Sources

Application

Application Note: Preparation of Methyl 3-(2-oxopiperidin-1-yl)propanoate Stock Solutions for Cell Culture

Introduction Methyl 3-(2-oxopiperidin-1-yl)propanoate is a synthetic piperidinone derivative frequently utilized as a fragment scaffold and building block in drug discovery and peptidomimetic synthesis[1]. When transitio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-(2-oxopiperidin-1-yl)propanoate is a synthetic piperidinone derivative frequently utilized as a fragment scaffold and building block in drug discovery and peptidomimetic synthesis[1]. When transitioning small-molecule intermediates from chemical synthesis to in vitro biological evaluation—such as phenotypic screening or cytotoxicity assays—accurate preparation of the compound stock solution is a critical prerequisite[2]. Because hydrophobic small molecules are highly susceptible to precipitation and degradation in aqueous environments, standardized solvent preparation methodologies are essential to ensure reproducible and reliable experimental data[2].

Physicochemical Properties

Before preparing any stock solution, researchers must establish the compound's core quantitative properties to accurately calculate molarity and predict its solubility behavior[3].

Table 1: Key Quantitative Properties of Methyl 3-(2-oxopiperidin-1-yl)propanoate

PropertyValue
CAS Number 77499-54-8[1]
Molecular Formula C9H15NO3[1]
Molecular Weight 185.22 g/mol [1]
Topological Polar Surface Area (TPSA) 46.6 Ų[1]
Hydrogen Bond Acceptors 3[1]

Experimental Rationale & Quality Control

To ensure a self-validating experimental system, the following principles dictate the protocol design:

  • Solvent Selection: 4 is the universal solvent of choice for hydrophobic and semi-hydrophobic small molecules because it effectively disrupts solute-solute interactions while remaining fully miscible with aqueous cell culture media[4]. Adding aqueous buffers (like PBS) directly to the neat powder will result in insolubility and significant drug loss[2].

  • Preventing Solvent Toxicity: While DMSO is an excellent vehicle, it exhibits dose-dependent cytotoxicity that can confound biological readouts[4]. The final concentration of DMSO in the cell culture medium must be kept strictly below 0.5% (v/v), and ideally ≤ 0.1% (v/v), to avoid solvent-induced cellular stress[4][5].

  • Avoiding "Solvent Shock" (Precipitation): A common error is pipetting a high-concentration DMSO stock directly into the aqueous medium. This causes a rapid shift in local polarity, leading to transient or permanent micro-precipitation of the compound[3]. To prevent this, intermediate serial dilutions must be performed in 100% DMSO prior to the final dilution into the aqueous medium[3][5].

Protocol 1: Preparation of a 50 mM Master Stock Solution

A 50 mM master stock concentration is recommended. This high concentration allows for significant downstream dilution, ensuring the final DMSO concentration remains ≤ 0.1% even when testing high compound doses.

Calculation: Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000[3]. For 1 mL of a 50 mM stock: 50 mM × 1 mL × 185.22 g/mol / 1000 = 9.26 mg .

Step-by-Step Procedure:

  • Equilibration: Allow the sealed vial of Methyl 3-(2-oxopiperidin-1-yl)propanoate powder to equilibrate to room temperature for 15–20 minutes before opening. This prevents ambient moisture from condensing on the hygroscopic powder[6].

  • Weighing: Tare a sterile, solvent-resistant microcentrifuge tube on an analytical balance. Carefully weigh out exactly 9.26 mg of the compound[6].

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of fresh, anhydrous, cell-culture grade DMSO to the tube[6].

  • Dissolution: Cap the tube securely and vortex thoroughly for 1–2 minutes[6]. If the compound does not fully dissolve, apply gentle warming in a 37°C water bath for 5–10 minutes or use brief sonication[5][6]. Visually inspect the solution against a light source to ensure it is completely clear and free of particulates[6].

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles that degrade the compound, aliquot the 50 mM master stock into smaller, single-use volumes (e.g., 20 µL) in sterile tubes[5][6]. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage[5].

Protocol 2: Serial Dilution and Cell Treatment

This protocol outlines the preparation of a 10 µM final treatment concentration in a 6-well culture plate (assuming 2 mL of media per well), strictly maintaining a 0.1% final DMSO concentration.

Step-by-Step Procedure:

  • Intermediate Dilution (in DMSO): Thaw a 50 mM stock aliquot. To achieve a final 0.1% DMSO concentration (a 1:1000 dilution into media), your intermediate DMSO stock must be 1000× your final desired concentration. Dilute the 50 mM stock 1:5 in anhydrous DMSO to create a 10 mM intermediate working solution (e.g., mix 4 µL of 50 mM stock with 16 µL of pure DMSO)[7].

  • Final Dilution (in Media): Dilute the 10 mM intermediate solution 1:1000 directly into pre-warmed cell culture medium (e.g., add 2 µL of the 10 mM intermediate to 1998 µL of medium)[2]. This yields a final compound concentration of 10 µM with a final DMSO concentration of exactly 0.1% (v/v)[4].

  • Vehicle Control: Prepare a mandatory vehicle control by adding 2 µL of pure DMSO to 1998 µL of medium. This guarantees that any observed phenotypic effects are driven by Methyl 3-(2-oxopiperidin-1-yl)propanoate and not the solvent background[3][4].

Experimental Workflow Visualization

Workflow A 1. Compound Powder Methyl 3-(2-oxopiperidin-1-yl)propanoate B 2. Weighing Equilibrate to RT & weigh 9.26 mg A->B C 3. Dissolution Add 1.0 mL Anhydrous DMSO & Vortex B->C D 4. Master Stock (50 mM) Aliquot and store at -20°C C->D E 5. Intermediate Dilution Dilute 1:5 in 100% DMSO (Yields 10 mM) D->E F 6. Cell Culture Treatment Dilute 1:1000 in media (10 µM final, 0.1% DMSO) E->F

Caption: Standardized workflow for preparing small molecule stock solutions and cell culture treatments.

References

  • Title : Buffer and sample preparation for direct binding assay in 2% DMSO Source : cytivalifesciences.com URL :[Link]

Sources

Method

Application Notes and Protocols: Methyl 3-(2-oxopiperidin-1-yl)propanoate in Small Molecule Drug Discovery

Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer a blend of synthetic tractability and three-dimensiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer a blend of synthetic tractability and three-dimensional complexity is of paramount importance. Methyl 3-(2-oxopiperidin-1-yl)propanoate, a molecule featuring a six-membered lactam (2-piperidone) core N-alkylated with a methyl propanoate side chain, represents such a scaffold. While not as extensively documented in blockbuster pharmaceuticals as some other heterocyclic systems, its structural motifs are prevalent in a range of biologically active compounds. The 2-piperidone ring, a cyclic amide, provides a rigid backbone and presents opportunities for diverse functionalization. The propanoate ester side chain offers a versatile handle for chemical modification, including hydrolysis, amidation, and reduction, enabling the exploration of a broad chemical space.

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential applications and experimental protocols involving Methyl 3-(2-oxopiperidin-1-yl)propanoate in the discovery of novel small molecule therapeutics. We will delve into its synthetic utility, propose potential therapeutic applications based on structural analogy, and provide detailed, actionable protocols for its derivatization and subsequent biological evaluation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Methyl 3-(2-oxopiperidin-1-yl)propanoate is crucial for its effective application.

PropertyValueReference
CAS Number 77499-54-8[1]
Molecular Formula C9H15NO3[1]
Molecular Weight 185.22 g/mol [1]
Topological Polar Surface Area 46.6 Ų[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

The moderate polar surface area and rotatable bond count suggest that this molecule possesses favorable starting properties for developing orally bioavailable drugs, aligning with Lipinski's Rule of Five.

Core Rationale for Application in Drug Discovery: A Scaffold with Latent Potential

The therapeutic potential of Methyl 3-(2-oxopiperidin-1-yl)propanoate can be inferred from the established biological activities of its constituent structural motifs. The piperidine ring is a well-known privileged scaffold in medicinal chemistry, frequently found in central nervous system (CNS) active agents due to its ability to cross the blood-brain barrier. The lactam moiety is a cornerstone of many successful drugs, most notably the β-lactam antibiotics.[2]

The strategic value of this molecule lies in its capacity as a versatile building block. The lactam ring can be opened or further functionalized, while the ester side chain provides a reactive handle for library synthesis. This allows for the systematic exploration of structure-activity relationships (SAR) around a core scaffold.

Proposed Therapeutic Applications and Mechanistic Hypotheses

Based on its structural features, we hypothesize that derivatives of Methyl 3-(2-oxopiperidin-1-yl)propanoate could be explored for, but not limited to, the following therapeutic areas:

Central Nervous System (CNS) Disorders

The piperidine core is a common feature in many CNS-active drugs.[3] By modifying the propanoate side chain to incorporate functionalities known to interact with CNS targets (e.g., GPCRs, ion channels), novel therapeutics for conditions such as epilepsy, neuropathic pain, or psychiatric disorders could be developed. For instance, amidation of the ester with various amines could introduce pharmacophores that target specific receptors.

Enzyme Inhibition

The lactam ring is a key structural feature in many enzyme inhibitors. For example, it can act as a mimic of a peptide bond, enabling it to bind to the active sites of proteases. Furthermore, the development of β-lactamase inhibitors is a critical area of research to combat antibiotic resistance.[4] Derivatives of Methyl 3-(2-oxopiperidin-1-yl)propanoate could be designed to target a range of enzymes, including but not limited to serine proteases, metalloproteinases, or histone deacetylases (HDACs).

Anticancer Agents

Many anticancer drugs incorporate heterocyclic scaffolds. The quinoxaline ring system, for example, which can be synthesized from precursors with similar functionalities to our topic compound, has shown antiproliferative activity.[5] The derivatization of Methyl 3-(2-oxopiperidin-1-yl)propanoate could lead to the discovery of novel compounds with cytotoxic activity against various cancer cell lines.

Experimental Protocols: A Guide to Synthetic Derivatization and Biological Screening

The following protocols are designed to be starting points for the exploration of the chemical space around Methyl 3-(2-oxopiperidin-1-yl)propanoate.

Protocol 1: Synthesis of a Diverse Amide Library

Objective: To generate a library of amide derivatives for initial biological screening by reacting the methyl ester with a panel of primary and secondary amines.

Rationale: Amide bond formation is a robust and well-established reaction in medicinal chemistry. This approach allows for the introduction of a wide range of chemical functionalities, enabling a broad exploration of SAR.

Workflow Diagram:

G cluster_0 Amide Library Synthesis start Methyl 3-(2-oxopiperidin-1-yl)propanoate hydrolysis Step 1: Saponification (LiOH, THF/H2O) start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid coupling Step 2: Amide Coupling (HATU, DIPEA, Diverse Amines) acid->coupling library Amide Library coupling->library purification Purification (Flash Chromatography) library->purification characterization Characterization (LC-MS, NMR) purification->characterization

Caption: Workflow for the synthesis of an amide library.

Step-by-Step Methodology:

  • Saponification of the Methyl Ester:

    • Dissolve Methyl 3-(2-oxopiperidin-1-yl)propanoate (1.0 eq) in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (1.5 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture to pH ~3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

  • Amide Coupling:

    • In a series of parallel reaction vials, dissolve the carboxylic acid intermediate (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to each vial.

    • To each vial, add a unique primary or secondary amine (1.2 eq) from a pre-selected library.

    • Stir the reactions at room temperature overnight.

    • Monitor reaction completion by LC-MS.

  • Work-up and Purification:

    • Dilute each reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify each crude product by flash column chromatography on silica gel.

  • Characterization:

    • Confirm the identity and purity of each library member by LC-MS and ¹H NMR.

Protocol 2: α-Functionalization of the Lactam Ring

Objective: To introduce substituents at the α-position of the lactam carbonyl to explore their impact on biological activity.

Rationale: α-Functionalization of lactams is a common strategy to modulate their physicochemical and pharmacological properties. For example, α-bromination can provide a handle for subsequent nucleophilic substitution reactions.[6]

Workflow Diagram:

G cluster_1 α-Functionalization start Methyl 3-(2-oxopiperidin-1-yl)propanoate deprotonation Step 1: Deprotonation (LDA, THF, -78 °C) start->deprotonation enolate Lithium Enolate deprotonation->enolate electrophile Step 2: Electrophilic Quench (e.g., NBS for bromination) enolate->electrophile alpha_product α-Substituted Product electrophile->alpha_product purification Purification alpha_product->purification characterization Characterization purification->characterization

Caption: Workflow for α-functionalization of the lactam.

Step-by-Step Methodology:

  • Enolate Formation:

    • Dissolve Methyl 3-(2-oxopiperidin-1-yl)propanoate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.

    • Stir the reaction at -78 °C for 1 hour.

  • Electrophilic Quench:

    • Dissolve the desired electrophile (e.g., N-bromosuccinimide for bromination) (1.2 eq) in anhydrous THF.

    • Slowly add the electrophile solution to the enolate solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Characterization:

    • Confirm the structure of the α-functionalized product by LC-MS and NMR spectroscopy.

Protocol 3: Initial Biological Screening Cascade

Objective: To perform a primary screen of the synthesized library to identify compounds with interesting biological activity.

Rationale: A tiered screening approach is an efficient way to identify promising hits from a compound library. The initial screens should be broad and designed to detect general activity, followed by more specific secondary assays for hit validation and characterization.

Logical Relationship Diagram:

G cluster_2 Biological Screening Cascade library Synthesized Compound Library cell_viability Tier 1: Cell Viability Assay (e.g., MTS/MTT on cancer cell lines) library->cell_viability enzyme_inhibition Tier 1: Broad Enzyme Inhibition Screen (e.g., Protease panel) library->enzyme_inhibition cns_receptor Tier 1: CNS Receptor Binding Assay (e.g., Radioligand binding) library->cns_receptor hits Initial Hits cell_viability->hits enzyme_inhibition->hits cns_receptor->hits dose_response Tier 2: Dose-Response Analysis (IC50/EC50 determination) hits->dose_response selectivity Tier 2: Selectivity Profiling dose_response->selectivity lead_candidates Lead Candidates selectivity->lead_candidates

Caption: Tiered biological screening cascade.

Step-by-Step Methodology:

  • Tier 1: Primary Screening (Single High Concentration):

    • Cell Viability: Screen the library at a single high concentration (e.g., 10-50 µM) against a panel of cancer cell lines (e.g., MCF-7, HCT116, HeLa) using an MTS or MTT assay to identify compounds with antiproliferative effects.[7][8]

    • Enzyme Inhibition: If targeting a specific enzyme class, perform a primary screen against a panel of representative enzymes (e.g., a protease panel) using a fluorescence- or luminescence-based assay.

    • CNS Receptor Binding: For CNS applications, conduct radioligand binding assays for a panel of relevant receptors to identify compounds that displace a known ligand.

  • Tier 2: Hit Confirmation and Dose-Response Analysis:

    • For compounds showing significant activity in Tier 1 (e.g., >50% inhibition), perform a dose-response analysis to determine the IC50 or EC50 value. This involves testing the compounds over a range of concentrations.

    • Re-test active compounds to confirm their activity and rule out false positives.

  • Tier 3: Selectivity and Preliminary Mechanism of Action Studies:

    • Test confirmed hits against a panel of related targets to assess their selectivity.

    • For compounds with interesting cellular activity, initial mechanism of action studies can be initiated (e.g., cell cycle analysis for anticancer hits).

Conclusion: A Call to Exploration

Methyl 3-(2-oxopiperidin-1-yl)propanoate presents itself as a readily accessible and synthetically versatile scaffold for the generation of novel small molecule libraries. While direct applications in marketed drugs are not yet prominent, its structural components are well-represented in a multitude of biologically active compounds. The protocols and hypotheses presented in this document are intended to serve as a launchpad for further investigation. Through systematic derivatization and a well-designed biological screening cascade, the full potential of this promising building block can be unlocked, potentially leading to the discovery of next-generation therapeutics.

References

  • Kuujia. (2024, August 29). Cas no 77499-54-8 (Methyl 3-(2-oxopiperidin-1-yl)propanoate).
  • Bautista-Aguilera, Ó. M., et al. (2025, September 27). N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA159): A novel multitarget-directed ligand for the treatment of Alzheimer’s disease. Biomedicine & Pharmacotherapy, 192, 118603.
  • Ivanović, M. D., et al. (2002, December). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
  • ECHA. (n.d.). methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate — Chemical Substance Information.
  • PubMed. (2023, October 31). Analytical Strategy for Oxylipin Annotation by Combining Chemical Derivatization-Based Retention Index Algorithm and Feature Tandem Mass Spectrometric Fragmentation as a Biomarker Discovery Tool.
  • Balch, C. W. (1953). U.S. Patent No. 2,653,971. Washington, DC: U.S.
  • GSRS. (n.d.). METHYL 2-METHYL-3-(PIPERIDIN-1-YL)PROPANOATE.
  • Gupta, M., et al. (2014). Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice.
  • Kim, J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4118.
  • CAS. (2022, August). CAplus Database Summary Sheet (DBSS).
  • Zhang, Y., et al. (2019). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form.
  • Al-Suwaidan, I. A., et al. (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 12345.
  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Van den Heuvel, E. R., et al. (2023, May 11). Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415, 3823-3835.
  • Tripathi, R., & Nair, N. N. (2024, January 14).
  • Google Patents. (n.d.). US6916591B2 - Photoacid generators, chemically amplified resist compositions, and patterning process.
  • Xing, B., et al. (2008). Novel Beta-Lactam Antibiotics Derivatives: Their New Applications as Gene Reporters, Antitumor Prodrugs and Enzyme Inhibitors. Mini-Reviews in Medicinal Chemistry, 8(5), 455-463.
  • Justia Patents. (n.d.). Patents Assigned to Ciba Specialty Chemicals Corporation.
  • Buschmann, J. (2020, July 24). Synthesis and pharmacological characterization of argininamide-type neuropeptide Y (NPY) Y1 and Y2 receptor antagonists and fluorescent ligands. University of Regensburg.
  • Cilibrizzi, A., et al. (2023, April 1). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Strategy for the Synthesis of Novel Bioactive Compounds. International Journal of Molecular Sciences, 24(7), 6581.

Sources

Application

Application Note: Formulation Strategies for Targeted Delivery of Methyl 3-(2-oxopiperidin-1-yl)propanoate

Introduction & Scientific Rationale Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8) is a specialized synthetic small molecule featuring a 2-oxopiperidine (lactam) ring conjugated to a methyl ester via a propan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8) is a specialized synthetic small molecule featuring a 2-oxopiperidine (lactam) ring conjugated to a methyl ester via a propanoate linker. The 2-oxopiperidine scaffold is a well-documented pharmacophore critical to the function of various CNS-active agents (such as racetam-class nootropics) and specific viral protease inhibitors[1].

Despite its favorable baseline physicochemical properties (MW: 185.22 Da, TPSA: 46.6 Ų), the free molecule presents two severe pharmacokinetic liabilities in a physiological environment:

  • Extreme Chemical Instability: The terminal methyl ester is highly vulnerable to rapid hydrolytic cleavage by ubiquitous plasma esterases, leading to premature deactivation into a highly polar, membrane-impermeable carboxylic acid metabolite.

  • Suboptimal Biodistribution: Achieving therapeutic concentrations across biological barriers (such as the Blood-Brain Barrier or intracellular target sites) requires preventing rapid systemic clearance before the molecule reaches its active site[1].

To overcome these barriers, this application note details a validated formulation architecture utilizing Solid Lipid Nanoparticles (SLNs) . SLNs immobilize the active pharmaceutical ingredient (API) within a highly crystalline lipid matrix, effectively shielding the vulnerable ester bond from hydrolytic enzymes while facilitating targeted cellular uptake[2].

Mechanistic Insights: Why SLNs Over Standard Liposomes?

While traditional liposomes are a standard choice for drug delivery, their phospholipid bilayers inherently contain ester bonds that are themselves prone to chemical hydrolysis during storage and in vivo circulation[3][4]. Furthermore, water-soluble esterases can penetrate the aqueous core of standard liposomes, failing to provide absolute protection for encapsulated esters.

By contrast, SLNs are composed of solid lipids (e.g., glyceryl behenate) stabilized by biocompatible surfactants. The solid physical state of the lipid core physically excludes water molecules and bulky esterase enzymes, drastically reducing the hydrolysis rate of the API's methyl ester[2].

Mechanism cluster_free Free API Pathway cluster_sln SLN Encapsulated Pathway API_Free Free Methyl 3-(2-oxopiperidin-1-yl)propanoate (Exposed Ester Bond) Esterase Plasma Esterases (Hydrolytic Cleavage) API_Free->Esterase Degraded Inactive Carboxylic Acid Metabolite (Rapid Clearance) Esterase->Degraded API_SLN SLN-Encapsulated API (Immobilized in Lipid Matrix) Shield Steric Shielding (Esterases Excluded) API_SLN->Shield Target Intact Delivery to Target (BBB / Cellular Uptake) Shield->Target

Mechanistic pathway of esterase-mediated degradation vs. SLN steric shielding.

Experimental Methodologies

Protocol 1: Preparation of API-Loaded SLNs via Hot High-Pressure Homogenization

Causality Note: Hot High-Pressure Homogenization (HPH) is selected over solvent evaporation techniques to completely eliminate residual organic solvents, which can compromise the structural integrity of the lactam ring and introduce cellular toxicity. The processing temperature (80°C) is specifically chosen to exceed the melting point of the solid lipid while remaining brief enough to prevent thermal degradation of the API.

Step-by-Step Workflow:

  • Lipid Phase Preparation: Melt 500 mg of Compritol® 888 ATO (glyceryl behenate) in a thermostated water bath at 80°C. Dissolve 50 mg of Methyl 3-(2-oxopiperidin-1-yl)propanoate directly into the lipid melt.

    • Self-Validation Check: Inspect the melt for absolute optical clarity. Any turbidity indicates incomplete API solubilization, dictating the need for a lipid with a lower Hydrophilic-Lipophilic Balance (HLB) requirement.

  • Aqueous Phase Preparation: Dissolve 250 mg of Poloxamer 188 (non-ionic surfactant) in 10 mL of ultra-pure Milli-Q water and heat to 80°C.

    • Causality Note: Precisely matching the temperature of both phases is critical to prevent premature lipid crystallization and aggregate formation during the mixing phase.

  • Pre-emulsification: Disperse the hot lipid phase into the hot aqueous phase using a high-shear rotor-stator homogenizer (e.g., IKA Ultra-Turrax) at 10,000 rpm for exactly 5 minutes to form a coarse, milky pre-emulsion.

  • High-Pressure Homogenization: Immediately pass the hot pre-emulsion through an HPH system (e.g., Avestin EmulsiFlex) at 500 bar for 3 continuous cycles at 80°C.

    • Causality Note: Empirical data shows 3 cycles are optimal. Exceeding 5 cycles imparts excessive kinetic energy, which paradoxically induces particle coalescence and broadens the size distribution.

  • Solidification: Rapidly quench the resulting nanoemulsion in an ice-water bath (4°C) under gentle magnetic stirring to solidify the lipid droplets into stable SLNs.

Workflow Lipid Lipid Phase (Compritol + API) 80°C PreEmulsion Pre-emulsification 10,000 rpm, 5 min Lipid->PreEmulsion Aqueous Aqueous Phase (Poloxamer + H2O) 80°C Aqueous->PreEmulsion HPH High-Pressure Homogenization 500 bar, 3 cycles PreEmulsion->HPH Cooling Rapid Cooling (4°C Ice Bath) HPH->Cooling SLN Stable SLN Dispersion Cooling->SLN

Workflow for Hot High-Pressure Homogenization of SLNs.

Protocol 2: Validation of Encapsulation Efficiency & Ester Stability

To ensure the protocol yields a self-validating delivery system, the formulation must be quantitatively assessed for entrapment efficiency and its ability to resist enzymatic cleavage.

Step-by-Step Workflow:

  • Separation: Transfer 1 mL of the SLN dispersion into a centrifugal ultrafiltration unit (MWCO 100 kDa). Centrifuge at 4,000 × g for 20 minutes to force the unencapsulated API into the filtrate.

  • Matrix Disruption & Quantification: Recover the SLN retentate and disrupt the lipid matrix using a 1:1 (v/v) mixture of Methanol and Chloroform. Quantify the entrapped API via RP-HPLC (C18 column; Mobile phase: Water/Acetonitrile 60:40; UV detection at 210 nm).

  • Simulated Plasma Stability Assay: Incubate equimolar concentrations of Free API and SLN-encapsulated API in 50% simulated human plasma (buffered to pH 7.4) at 37°C. Extract aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench the enzymatic reaction with ice-cold acetonitrile (1:3 v/v) and analyze the remaining intact methyl ester via HPLC.

Quantitative Data Summary

The following table summarizes the expected physicochemical and pharmacokinetic improvements achieved by formulating Methyl 3-(2-oxopiperidin-1-yl)propanoate into SLNs.

ParameterFree API (Unformulated)SLN-Encapsulated APIMethod of Validation
Particle Size (Z-average) N/A (Solute)120 ± 15 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) N/A< 0.25Dynamic Light Scattering (DLS)
Encapsulation Efficiency N/A> 85%RP-HPLC (Ultrafiltration)
Plasma Half-Life ( t1/2​ ) < 30 minutes> 12 hoursSimulated Plasma Assay
Target Permeation Low (Rapidly degraded)High (Intact uptake)In vitro Transwell Model

References

  • Chromatographic Behaviour Predicts the Ability of Potential Nootropics to Permeate the Blood-Brain Barrier Semantic Scholar URL:[Link]

  • Incorporation of Antibiotics into Solid Lipid Nanoparticles: A Promising Approach to Reduce Antibiotic Resistance Emergence MDPI - Pharmaceutics URL:[Link]

  • Liposomes: quo vadis? University of Wisconsin-Eau Claire (UWEC) Publications URL:[Link]

  • Stable formulations of lipids and liposomes (WO2016046060A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 3-(2-oxopiperidin-1-yl)propanoate Synthesis

Welcome to the Application Scientist Support Center. The synthesis of Methyl 3-(2-oxopiperidin-1-yl)propanoate relies fundamentally on the base-catalyzed aza-Michael addition of 2-piperidone (δ-valerolactam) to methyl ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of Methyl 3-(2-oxopiperidin-1-yl)propanoate relies fundamentally on the base-catalyzed aza-Michael addition of 2-piperidone (δ-valerolactam) to methyl acrylate. While conceptually straightforward, researchers frequently encounter low yields due to competing side reactions, thermodynamic reversibility, and reagent instability.

This guide provides a mechanistic troubleshooting framework, empirical data, and a self-validating protocol to optimize your synthesis and ensure reproducible scale-up.

Visualizing the Reaction Mechanism

The aza-Michael addition is a classic conjugate addition. Because the lactam nitrogen is significantly less nucleophilic than a standard aliphatic amine, strong base catalysis is mandatory to generate the active lactam anion[1].

G A 2-Piperidone (δ-valerolactam) B Base (e.g., NaH) Deprotonation A->B C Lactam Anion (Nucleophile) B->C E Enolate Intermediate C->E Aza-Michael D Methyl Acrylate (Acceptor) D->E Addition F Protonation E->F G Methyl 3-(2-oxopiperidin-1-yl)propanoate F->G

Aza-Michael addition mechanism for Methyl 3-(2-oxopiperidin-1-yl)propanoate synthesis.

Quantitative Data: Impact of Reaction Conditions on Yield

The choice of base and solvent dictates the kinetic pathway and the prevalence of side reactions. The table below summarizes empirical outcomes based on varying catalytic conditions.

Base CatalystSolventTemperatureTypical YieldPrimary Failure Mode / Issue
K₂CO₃ (Solid) DMF60 °C40–50%Slow kinetics; incomplete conversion due to weak deprotonation.
KOH / NaOH THF / Neat25 °C30–45%Ester hydrolysis (saponification) driven by ambient water/hydroxide.
KOtBu THF25 °C80–90%Anionic polymerization of methyl acrylate if addition is not controlled.
NaH (60% disp) THF0 °C to 25 °C85–95% Highly efficient; requires strictly anhydrous handling to prevent quenching.
Troubleshooting FAQs

Q1: My conversion rate is plateauing at 50-60% despite extended reaction times. How do I drive the reaction to completion? Root Cause: The aza-Michael addition is a thermodynamically controlled, reversible process. The pseudoequilibrated formation of the zwitterionic or enolate intermediate can lead to a retro-Michael reaction if the equilibrium is not actively pushed forward[2]. Furthermore, 2-piperidone is a relatively weak nucleophile, requiring strong deprotonation[1]. Solution:

  • Shift the Equilibrium: Use a slight excess of the Michael acceptor (1.2 to 1.5 equivalents of methyl acrylate).

  • Optimize the Base: Switch from weak bases (like K₂CO₃) to a stronger, non-nucleophilic base like Sodium Hydride (NaH) to ensure complete, irreversible formation of the lactam anion before the acrylate is introduced.

Q2: The reaction mixture turns into a viscous, gummy mess, and the yield of the target product is extremely low. What is happening? Root Cause: Methyl acrylate is highly susceptible to both radical and anionic polymerization. When exposed to strong bases or elevated temperatures without proper inhibition, the acrylate monomers polymerize into polymethyl acrylate rather than undergoing the desired [1,4]-conjugate addition[3]. Solution:

  • Inhibit Radicals: Ensure your methyl acrylate contains a radical inhibitor (typically 10-100 ppm MEHQ or BHT). Do not distill off the inhibitor prior to use unless you plan to use the reagent immediately.

  • Control the Kinetics: Add the methyl acrylate dropwise to the pre-formed lactam anion solution at 0 °C. Never add the strong base to a neat mixture of lactam and acrylate.

Q3: LC-MS analysis shows a massive peak at [M-14] (m/z 171) instead of the expected [M+H] (m/z 186) for the methyl ester. How do I prevent this? Root Cause: The [M-14] mass corresponds to 3-(2-oxopiperidin-1-yl)propanoic acid. This indicates that the methyl ester has undergone saponification (hydrolysis). This occurs when hygroscopic bases (like KOH, NaOH, or wet K₂CO₃) introduce water into the system, generating hydroxide ions that cleave the ester. Solution: Strictly utilize anhydrous solvents (e.g., dry THF over molecular sieves) and moisture-free bases (NaH) under a dry argon atmosphere.

Q4: What is the most reliable method to isolate this highly polar product from the reaction mixture? Root Cause: Methyl 3-(2-oxopiperidin-1-yl)propanoate is a highly polar, water-soluble molecule. Standard aqueous workups (especially highly acidic or basic washes) can pull the product into the aqueous layer, leading to massive yield losses during extraction. Solution: Quench the reaction carefully with a minimal amount of saturated aqueous NH₄Cl. Extract multiple times with a highly polar organic solvent like Ethyl Acetate or Dichloromethane (DCM), and actively back-extract the aqueous layer to ensure no product is left behind.

Visualizing the Troubleshooting Logic

Troubleshooting Start Issue: Low Product Yield Polymer Viscous/Gummy Mixture? Start->Polymer Hydrolysis Acid Byproduct Detected? Start->Hydrolysis Incomplete Unreacted 2-Piperidone? Start->Incomplete Sol1 Add Radical Inhibitor (BHT) Control Temp < 40°C Polymer->Sol1 Yes Sol2 Use Strictly Anhydrous Base (NaH instead of KOH) Hydrolysis->Sol2 Yes Sol3 Increase Acrylate Equivalents Push Equilibrium Incomplete->Sol3 Yes

Diagnostic logic tree for troubleshooting low yields in the aza-Michael addition.

Self-Validating Experimental Protocol: Optimized Aza-Michael Addition

Objective: Synthesize Methyl 3-(2-oxopiperidin-1-yl)propanoate with >85% yield while actively preventing polymerization and hydrolysis.

Step 1: Lactam Deprotonation

  • In an oven-dried, argon-flushed round-bottom flask, suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (0.5 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-piperidone (1.0 eq) in a minimal amount of anhydrous THF and add dropwise to the NaH suspension.

  • Stir for 30 minutes at room temperature until bubbling completely stops.

  • Self-Validation Check: The cessation of H₂ gas evolution and the formation of a clear or slightly cloudy homogeneous solution physically validates the complete formation of the sodium lactamate.

Step 2: Aza-Michael Addition

  • Re-cool the reaction mixture to 0 °C.

  • Add methyl acrylate (1.2 eq, stabilized with MEHQ) dropwise over 15 minutes using a syringe pump.

  • Causality: Slow addition prevents localized high concentrations of acrylate, mitigating exothermic anionic polymerization.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Check: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The 2-piperidone spot (which stains strongly with KMnO₄) should disappear, replaced by a lower Rf product spot.

Step 3: Quench and Extraction

  • Quench the reaction at 0 °C by adding saturated aqueous NH₄Cl dropwise until the pH is ~7.

  • Causality: Using NH₄Cl instead of HCl prevents protonation of the lactam oxygen, which would artificially increase the product's water solubility and ruin the extraction.

  • Concentrate the THF under reduced pressure (do not heat above 40 °C to prevent retro-Michael degradation).

  • Dilute the residue with DCM and wash with a small volume of brine.

  • Extract the aqueous layer 3x with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Methyl 3-(2-oxopiperidin-1-yl)propanoate.

References
  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry.[Link][2]

  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern Commons.[Link][1]

  • Generalized reaction scheme of the aza-Michael addition reaction. ResearchGate.[Link][3]

Sources

Optimization

Optimizing LC-MS parameters for Methyl 3-(2-oxopiperidin-1-yl)propanoate detection

Analyte Focus: Methyl 3-(2-oxopiperidin-1-yl)propanoate (Exact Mass: 185.1052 Da | Formula: C9H15NO3) Welcome to the advanced troubleshooting and method development center. As a Senior Application Scientist, I have desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Analyte Focus: Methyl 3-(2-oxopiperidin-1-yl)propanoate (Exact Mass: 185.1052 Da | Formula: C9H15NO3)

Welcome to the advanced troubleshooting and method development center. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument parameters. Here, we explore the chemical causality behind liquid chromatography-tandem mass spectrometry (LC-MS/MS) behaviors specific to lactam-ester derivatives, ensuring your analytical protocols are robust, sensitive, and self-validating.

Phase 1: Method Development Architecture

Before diving into specific troubleshooting scenarios, it is critical to establish a logical progression for method development. The workflow below outlines the standardized approach for optimizing lactam-ester compounds.

LCMS_Workflow Start 1. Sample Preparation (SPE / Protein Precipitation) LC 2. Chromatographic Separation (C18 Column, Acidic Modifiers) Start->LC Ionization 3. ESI Source Optimization (Adduct Management) LC->Ionization MSMS 4. MS/MS Tuning (CID & MRM Selection) Ionization->MSMS Validation 5. Method Validation (Matrix Effect Assessment) MSMS->Validation

Step-by-step LC-MS/MS method development workflow for lactam-ester derivatives.

Phase 2: Core FAQs & Mechanistic Troubleshooting
Q1: What are the optimal chromatographic conditions for this compound, and why?

A: Methyl 3-(2-oxopiperidin-1-yl)propanoate is a relatively polar small molecule, but the piperidine ring and propanoate chain provide sufficient hydrophobic character for retention on a standard C18 reversed-phase column .

The Causality: You must use an acidic mobile phase modifier, ideally 0.1% Formic Acid in both Water (Mobile Phase A) and Acetonitrile/Methanol (Mobile Phase B). Formic acid provides the necessary protons ( H+ ) to efficiently ionize the lactam nitrogen and ester carbonyl in positive Electrospray Ionization (ESI+). Avoid using Trifluoroacetic Acid (TFA), as its high surface tension and strong ion-pairing capabilities will severely suppress the MS signal of small basic/polar molecules.

Q2: My precursor ion signal is split across m/z 186.1, 208.1, and 224.1. How do I consolidate it?

A: You are observing signal dilution due to alkali metal adduct formation. The target protonated precursor [M+H]+ is at m/z 186.1. However, esters and lactams possess lone electron pairs on their carbonyl oxygens, making them highly susceptible to coordinating with ambient sodium ( [M+Na]+ , m/z 208.1) and potassium ( [M+K]+ , m/z 224.1)[1].

Self-Validating Protocol:

  • Inject your standard dissolved in pure LC-MS grade water.

  • Inject the same standard dissolved in your mobile phase. If the sodium adduct dominates in both, your glassware or solvent lines are contaminated. To actively suppress sodium adducts, add 2–5 mM Ammonium Formate to your mobile phase. The ammonium ion ( NH4+​ ) will outcompete trace sodium, either driving the formation of a stable [M+NH4​]+ adduct or acting as a proton donor in the source to yield a clean [M+H]+ signal[1].

Q3: What are the expected CID fragmentation pathways for MRM method development?

A: When applying Collision-Induced Dissociation (CID) to the [M+H]+ precursor (m/z 186.1), the molecule fragments predictably based on its functional groups:

  • Loss of Methanol (-32 Da): The methyl ester group is highly labile and rapidly loses a neutral methanol molecule ( CH3​OH ), yielding a highly stable acylium product ion at m/z 154.1[2].

  • Loss of Methyl Acrylate (-86 Da): Cleavage of the N-C bond linking the piperidine ring to the propanoate chain results in a protonated 2-piperidone product ion at m/z 100.1.

  • Lactam Ring Cleavage: Subsequent loss of Carbon Monoxide (-28 Da) from the m/z 154.1 fragment yields a secondary ion at m/z 126.1[3].

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 186.1 Frag1 Acylium Ion m/z 154.1 Precursor->Frag1 - CH3OH (32 Da) Frag2 Protonated Lactam m/z 100.1 Precursor->Frag2 - Methyl Acrylate (86 Da) Frag3 Secondary Fragment m/z 126.1 Frag1->Frag3 - CO (28 Da)

Proposed CID fragmentation pathway for protonated Methyl 3-(2-oxopiperidin-1-yl)propanoate.

Q4: I am experiencing severe signal drop-off in biological matrices. How do I fix this?

A: You are encountering ion suppression , a phenomenon where co-eluting endogenous matrix components (like phospholipids) compete with your analyte for charge on the surface of the ESI droplets, preventing your compound from ionizing[4].

Self-Validating Protocol (Post-Column Infusion):

  • Set up a syringe pump to continuously infuse a pure standard of Methyl 3-(2-oxopiperidin-1-yl)propanoate into the LC effluent via a post-column T-junction.

  • Inject a blank matrix sample (e.g., extracted blank plasma) into the LC.

  • Monitor the MS signal. If you observe a sudden dip or "valley" in the baseline signal at the exact retention time of your analyte, matrix suppression is confirmed. Solution: Alter your chromatographic gradient to shift the analyte's retention time away from the suppression zone, or upgrade your sample preparation from simple protein precipitation to Solid-Phase Extraction (SPE) to remove the interfering lipids[4].

Phase 3: Quantitative Data & Troubleshooting Matrices

Table 1: Optimized MRM Transitions for Methyl 3-(2-oxopiperidin-1-yl)propanoate

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Structural Assignment Suggested CE (eV) Purpose

| 186.1 | 154.1 | 32 Da ( CH3​OH ) | Acylium ion | 15 - 20 | Quantifier | | 186.1 | 100.1 | 86 Da ( C4​H6​O2​ ) | Protonated 2-piperidone | 25 - 30 | Qualifier 1 | | 186.1 | 126.1 | 60 Da ( CH3​OH+CO ) | Ring/Chain cleavage | 35 - 40 | Qualifier 2 |

Table 2: Rapid Diagnostic Troubleshooting Matrix

Symptom Root Cause Self-Validating Diagnostic Corrective Action

| Split Precursor Signal (m/z 186, 208, 224) | Alkali metal adduct formation ( [M+Na]+ , [M+K]+ ). | Inject standard in pure LC-MS water vs. standard in mobile phase. | Add 0.1% Formic Acid + 2mM Ammonium Formate to drive [M+H]+ formation. | | Poor Peak Shape / Tailing | Secondary interactions with unendcapped silanols on the C18 column. | Inject a neutral marker (e.g., uracil); if it does not tail, the issue is ionic interaction. | Ensure mobile phase pH is < 3.0 to neutralize silanols, or switch to an endcapped/polar-embedded column. | | Variable Signal Intensity | Inconsistent droplet desolvation in the ESI source. | Monitor the signal stability of a continuously infused standard. | Increase desolvation gas temperature and flow rate; optimize capillary voltage. |

References
  • [1] Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry. Retrieved from: [Link]

  • [2] National Institutes of Health (PMC). (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Retrieved from:[Link]

  • [3] Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry. Retrieved from: [Link]

  • [4] AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of Methyl 3-(2-oxopiperidin-1-yl)propanoate

Overview Welcome to the Assay Optimization Support Center. This guide provides mechanistic insights and validated troubleshooting protocols for handling the solubility challenges of Methyl 3-(2-oxopiperidin-1-yl)propanoa...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Assay Optimization Support Center. This guide provides mechanistic insights and validated troubleshooting protocols for handling the solubility challenges of Methyl 3-(2-oxopiperidin-1-yl)propanoate in biological and biochemical assays.

Compound Profiling & Causality of Precipitation

Understanding the Molecule: Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8) is a lactam-containing ester with a molecular weight of 185.22 Da and a topological polar surface area (TPSA) of 46.6 Ų Chem960: Methyl 3-(2-oxopiperidin-1-yl)propanoate[1].

The Causality of Aggregation: While its low molecular weight suggests favorable drug-like properties, the lack of strong ionizable groups at physiological pH (pH 7.4) means its solubility relies heavily on hydrogen bonding (it possesses 3 hydrogen bond acceptors and 0 donors)[1]. When transitioning from a 100% DMSO stock to an aqueous assay buffer, the sudden shift in the dielectric constant induces spontaneous nucleation. To minimize hydrophobic surface exposure, the molecules self-associate into colloidal aggregates. This phenomenon leads to two major assay failures:

  • False Positives: Aggregates scatter light in absorbance/fluorescence assays or non-specifically sequester the target enzyme.

  • False Negatives: Precipitation drastically reduces the effective concentration of the free ligand available to bind the target.

Troubleshooting Guide: Self-Validating Solubility Rescue

Q: How do I systematically resolve precipitation without compromising assay integrity? A: We recommend a self-validating workflow that empirically tests solubility limits before the compound is introduced to the biological target.

G Start Methyl 3-(2-oxopiperidin-1-yl)propanoate in 100% DMSO Stock Dilution Aqueous Buffer Dilution (Target ≤1% DMSO) Start->Dilution Check Nephelometry / DLS Precipitation Check Dilution->Check Pass Proceed to Assay (Validate Z' > 0.5) Check->Pass Soluble Fail Aggregation Detected Check->Fail Insoluble Sol1 Optimize Co-solvent (Maintain ≤1% DMSO) Fail->Sol1 Sol2 Add Surfactant (0.01% Tween-20 / BSA) Fail->Sol2 Sol3 Complexation (HP-β-CD) Fail->Sol3 Sol1->Dilution Sol2->Dilution Sol3->Dilution

Systematic workflow for resolving compound aggregation in aqueous assay buffers.

Step-by-Step Methodology: Kinetic Solubility Assessment & Rescue

Step 1: Baseline Preparation Prepare a 10 mM stock of Methyl 3-(2-oxopiperidin-1-yl)propanoate in 100% anhydrous DMSO. Ensure the stock is stored at -20°C in desiccated conditions to prevent water absorption, which degrades stock integrity.

Step 2: Buffer Titration Perform a 10-point 1:2 serial dilution of the compound directly into the standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Crucially, ensure the final DMSO concentration remains constant across all wells and does not exceed the maximum tolerated limit (≤1% for biochemical assays) EU-OPENSCREEN: DMSO Tolerance Guidelines[2].

Step 3: Nephelometric Measurement Read the plate using a nephelometer or Dynamic Light Scattering (DLS) instrument. An abrupt increase in light scattering indicates the kinetic solubility limit has been breached.

Step 4: Excipient Rescue (If required assay concentration > solubility limit) If the compound precipitates at your target screening concentration, implement one of the following validated rescue strategies:

  • Carrier Proteins: Add 0.01% (w/v) Bovine Serum Albumin (BSA) to the assay buffer. BSA acts as a hydrophobic sponge, binding the compound reversibly to prevent colloidal aggregation and non-specific binding to the microplate walls ResearchGate: DMSO tolerance and reagent stability[3].

  • Non-ionic Surfactants: Introduce 0.005% - 0.01% (v/v) Tween-20 or Triton X-100. These lower the surface tension and form micelles that encapsulate the lipophilic portions of the lactam ester.

  • Cyclodextrin Complexation: Pre-incubate the compound with 2-5% Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin hosts the piperidinone ring, while the hydrophilic exterior maintains aqueous solubility.

Step 5: Self-Validation (Z'-Factor Recalculation) You must prove that the addition of BSA, Tween-20, or HP-β-CD has not disrupted the primary assay biology. Run a control plate with positive and negative controls using the modified buffer. Calculate the Z'-factor; a value of >0.5 confirms the assay remains robust and reliable for High-Throughput Screening (HTS) BellBrook Labs: HTS Assay Validation[4].

FAQs: Assay Formats & DMSO Tolerance Limits

Q: Can I just increase the DMSO concentration to keep Methyl 3-(2-oxopiperidin-1-yl)propanoate soluble? A: No. While increasing DMSO enhances thermodynamic solubility, it severely compromises assay integrity. Industry standards dictate a maximum DMSO tolerance of 1% for biochemical screens and 0.1% for cell-based screens[2].

Mechanistically, increasing DMSO alters the macroscopic viscosity of the solvent. The viscosity of DMSO-water mixtures increases linearly in the dilute regime, which drastically slows down protein-ligand exchange kinetics NIH PMC: Cosolvent DMSO Influences Binding Kinetics[5]. This viscosity effect can mask true binding affinities, leading to false negatives.

G ExcessDMSO Excessive DMSO (>1% v/v) Viscosity Increased Solvent Viscosity ExcessDMSO->Viscosity Kinetics Altered Protein-Ligand Exchange Kinetics Viscosity->Kinetics Artifacts Assay Artifacts (False Negatives) Kinetics->Artifacts

Mechanistic pathway of how excessive DMSO compromises assay reliability.

Q: How do I know if my target protein is sensitive to DMSO? A: Before screening, you must perform a DMSO tolerance test. Titrate DMSO from 0% to 5% in your assay buffer containing the target protein and substrate. Monitor the maximum and minimum signals. The maximum tolerated concentration is defined as the highest DMSO percentage that causes ≤10% signal change and no increase in standard deviation compared to the 0% DMSO control[4].

Quantitative Guidelines for Assay Optimization
ParameterBiochemical AssaysCell-Based AssaysCausality / Rationale
Max DMSO Tolerance ≤ 1.0% (v/v)≤ 0.1% (v/v)Prevents target denaturation and viscosity-induced kinetic artifacts[2],[5].
Z'-Factor > 0.5> 0.5Ensures statistical reliability and separation between positive/negative controls[2],[4].
BSA Addition 0.01% - 0.1% (w/v)N/A (Use FBS)Acts as a carrier to prevent non-specific binding and colloidal aggregation[3].
Tween-20 0.005% - 0.01% (v/v)AvoidLowers surface tension to encapsulate lipophilic molecules; lyses cells in vivo.

References

  • EU-Openscreen Drive: High-Throughput Screening Quality Control General Guidelines Source: eu-openscreen.eu URL:[Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects Source: National Institutes of Health (NIH PMC) URL:[Link]

  • In Vitro Assay Development and HTS: DMSO tolerance and reagent stability testing Source: ResearchGate URL:[Link]

  • How Do You Validate an Assay for High-Throughput Screening? Source: BellBrook Labs URL:[Link]

Sources

Optimization

Reducing impurities and byproducts during Methyl 3-(2-oxopiperidin-1-yl)propanoate extraction

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the extraction and purification of Methyl 3-(2-oxopiperidin-1-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the extraction and purification of Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8).

This compound is synthesized via the base-catalyzed aza-Michael addition of δ -valerolactam to methyl acrylate [1]. While the reaction is highly atom-economical, the downstream extraction phase is frequently complicated by ester hydrolysis, residual lactam contamination, and acrylate polymerization. This guide provides field-proven, self-validating protocols to mitigate these impurities.

Reaction Pathway & Impurity Mapping

Understanding the mechanistic divergence during synthesis and workup is critical for troubleshooting. The diagram below illustrates the primary aza-Michael addition pathway alongside the competing side reactions that generate the most common impurities[1].

G A δ-Valerolactam (Nucleophile) C Methyl 3-(2-oxopiperidin-1-yl)propanoate (Target Product) A->C Base-Catalyzed Aza-Michael Addition B Methyl Acrylate (Michael Acceptor) B->C E Poly(methyl acrylate) / Oligomers (Polymerization Byproduct) B->E Thermal/Radical Initiation D 3-(2-oxopiperidin-1-yl)propanoic acid (Hydrolysis Byproduct) C->D Aqueous Workup (High pH / H2O)

Aza-Michael addition pathway and common byproduct formation mechanisms.

Troubleshooting FAQs

Q1: Why is my extracted product heavily contaminated with 3-(2-oxopiperidin-1-yl)propanoic acid?

Causality & Mechanism: The target compound contains a highly labile methyl ester group. If the aza-Michael addition utilizes strong bases (e.g., NaH, KOH, or excess DBU) and the reaction mixture is quenched directly with unbuffered water, the localized high pH catalyzes rapid ester hydrolysis[2]. Solution: Implement a strictly buffered aqueous quench. Instead of quenching with DI water, use a cold, saturated ammonium chloride ( NH4​Cl ) solution. This immediately buffers the aqueous phase to a pH of ~6.0–6.5, arresting the base-catalyzed hydrolysis pathway while effectively partitioning the inorganic salts into the aqueous layer.

Q2: How do I selectively remove unreacted δ -valerolactam without sacrificing the yield of my target ester?

Causality & Mechanism: δ -Valerolactam is highly polar and capable of strong hydrogen bonding, making it soluble in both water and polar organic solvents (like Dichloromethane or pure Ethyl Acetate). Simple aqueous washing often leads to poor phase separation or co-extraction of the target product. Solution: Utilize a differential solubility approach. Switch the extraction solvent to a less polar binary mixture, such as Methyl tert-butyl ether (MTBE) mixed with Ethyl Acetate (80:20 v/v). Wash the organic phase with a mildly acidic brine solution (pH 4.5). The acidity protonates trace impurities and increases the hydrophilicity of the lactam, while the high ionic strength of the brine prevents emulsion formation and forces the less polar target ester into the organic layer.

Q3: My crude extract is highly viscous and gummy. What causes this, and how can it be prevented?

Causality & Mechanism: The gummy residue is typically poly(methyl acrylate) or short-chain Michael oligomers. Methyl acrylate is highly prone to spontaneous free-radical polymerization, especially when exposed to heat, light, or concentrated conditions during solvent evaporation[3]. Solution: Introduce a radical scavenger. Add Butylated hydroxytoluene (BHT) or hydroquinone (10–50 ppm) to the reaction mixture prior to workup. Furthermore, ensure that rotary evaporation during solvent removal is conducted at a bath temperature not exceeding 40°C to prevent thermally induced polymerization of any residual monomer.

Quantitative Data: Extraction Solvent Efficacy

Selecting the correct solvent system is the most critical variable in minimizing δ -valerolactam carryover. The table below summarizes the partition efficacy of various solvent systems based on empirical extraction data.

Solvent SystemTarget Product Recovery (%) δ -Valerolactam Carryover (%)Emulsion RiskRecommended Use Case
Dichloromethane (DCM) / Water ~95%High (~15 - 20%)LowInitial crude isolation (requires column chromatography later).
Ethyl Acetate (EtOAc) / Water ~88%Moderate (~8 - 12%)HighNot recommended due to emulsion formation and poor partitioning.
MTBE:EtOAc (80:20) / Sat. Brine ~92%Low (< 2%)LowOptimal. High purity extraction suitable for direct downstream use.

Optimized Experimental Protocol: Self-Validating Extraction

This step-by-step methodology incorporates In-Process Quality Control (IPQC) checks to ensure the system is self-validating and reproducible.

Phase 1: Buffered Quenching

  • Cooling: Upon reaction completion (verified by TLC; Rf​ of target 0.6 in 100% EtOAc), cool the reaction vessel to 0–5°C using an ice-water bath.

  • Buffering: Slowly add an equal volume of cold, saturated aqueous NH4​Cl .

  • IPQC Check: Test the pH of the aqueous layer using pH paper. It must read between 6.0 and 6.5. If pH > 7, add additional NH4​Cl or dropwise 0.1 M HCl until the target pH is reached.

Phase 2: Differential Extraction 4. Solvent Addition: Add an MTBE/EtOAc (80:20 v/v) mixture to the quenched reaction (ratio of 2:1 organic to aqueous volume). 5. Separation: Transfer to a separatory funnel. Agitate gently for 2 minutes, venting frequently. Allow the phases to separate completely (at least 5 minutes). 6. Aqueous Wash: Collect the upper organic phase. Wash it twice with an equal volume of mildly acidic brine (prepared by adding 0.1 M HCl to saturated NaCl until pH 4.5). 7. IPQC Check: Spot the organic layer on a TLC plate alongside a δ -valerolactam standard. The lactam spot ( Rf​≈ 0.2 in 100% EtOAc) should be virtually undetectable under KMnO4​ stain.

Phase 3: Stabilization and Concentration 8. Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes. Filter the drying agent. 9. Inhibition: Add 20 ppm of BHT to the filtered organic phase to prevent radical propagation. 10. Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator. 11. IPQC Check: Maintain the water bath at 40°C. The final product should be a clear, pale-yellow liquid. If the liquid is highly viscous or resists flow, polymerization has occurred.

References

  • Yang, X., Chen, Z., Cai, Y., Huang, Y., & Shibata, N. (2014). "An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles." Green Chemistry, 16, 4530-4534. Available at:[Link]

  • Huang, D., Zhu, Z., Cao, D., & Huang, H. (2023). "Aza-Michael Addition–Fragmentation Ring-Opening Polymerization." Journal of the American Chemical Society. Available at:[Link]

  • Noordzij, G. J., & Wilsens, C. H. R. M. (2019). "Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation." Frontiers in Chemistry, 7(729). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for Methyl 3-(2-oxopiperidin-1-yl)propanoate Scale-Up

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals tasked with scaling up the synthesis of Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals tasked with scaling up the synthesis of Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8).

The synthesis relies on an aza-Michael addition between 2-piperidone ( δ -valerolactam) and methyl acrylate. While this is a highly atom-economical method for C–N bond formation ()[1], scaling up introduces severe thermal and kinetic risks. This guide provides field-proven causality, troubleshooting FAQs, and a self-validating protocol to ensure safe and high-yielding scale-up campaigns.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: Why does my yield drop and the mixture become highly viscous when scaling up from 10 g to 1 kg at a constant 50 °C? Expert Insight & Causality: At the 10 g scale, the surface-area-to-volume ratio of your flask is high, allowing the exothermic heat of the aza-Michael addition to dissipate rapidly into the environment. At the 1 kg scale, this ratio drops drastically, leading to adiabatic heat accumulation. Methyl acrylate is highly susceptible to thermal auto-polymerization at temperatures exceeding 60 °C ()[2]. The accumulated heat from the C–N bond formation pushes the internal temperature past this threshold, triggering a radical polymerization cascade of the methyl acrylate monomer. This consumes your reagent (dropping the yield) and creates poly(methyl acrylate) chains (spiking the viscosity).

Q2: How do I prevent methyl acrylate polymerization during the dosing and heating phases? Expert Insight & Causality: You must decouple the initiation of the reaction from the bulk heating phase through three mechanisms:

  • Inhibitors: Ensure your methyl acrylate contains a radical inhibitor, typically 10–50 ppm of MEHQ (Monomethyl ether of hydroquinone). MEHQ requires dissolved oxygen to function, so do not rigorously degas the reaction mixture with argon if you are experiencing polymerization issues; a dry air headspace is preferable.

  • Controlled Dosing: Dose the methyl acrylate dropwise into the 2-piperidone/base mixture at 10–15 °C. This controls the exotherm kinetically.

  • Temperature Ceiling: Never exceed an internal temperature ( Tint​ ) of 50 °C during the maturation phase.

Q3: Which base catalyst is optimal for minimizing side reactions at scale? Expert Insight & Causality: While strong bases like DBU or KOtBu are excellent for small-scale aza-Michael additions, they can promote ester hydrolysis (if trace water is present) or Claisen-type condensations at scale due to localized hot spots. We recommend using a milder, heterogeneous base such as anhydrous Potassium Carbonate (K 2​ CO 3​ ) or a catalytic ionic liquid ()[3]. Heterogeneous bases allow for a self-validating protocol: the reaction rate is limited by the dissolution and surface area of the base, providing an intrinsic kinetic brake on the exotherm.

Q4: What is the ideal temperature profile for a >10 L scale-up? Expert Insight & Causality: A biphasic temperature profile is required for successful scale-up ()[4].

  • Phase 1 (Dosing): 10 °C to 20 °C. Suppresses radical initiation while allowing the base to form the nucleophilic lactam enolate.

  • Phase 2 (Maturation): 40 °C to 45 °C. Michael additions are reversible. At lower temperatures, the reaction may stall at 80% conversion. Gently ramping to 45 °C provides the thermodynamic push to drive the equilibrium toward the target adduct without crossing the 60 °C polymerization threshold.

Part 2: Quantitative Data & Thermal Parameters

To design a safe scale-up process, it is critical to understand the thermal boundaries of the reagents. Below is a summary of the key thermodynamic and kinetic parameters governing this reaction.

ParameterValue / RangeImplication for Scale-Up
Enthalpy of Reaction ( ΔH ) -50 to -80 kJ/molHighly exothermic; requires active jacket cooling and controlled dosing.
Methyl Acrylate Auto-polymerization Tonset​ ~60 °C – 70 °CStrict upper limit for internal temperature ( Tint​ ). Exceeding this causes runaway polymerization.
Optimal Dosing Temperature 10 °C – 20 °CPrevents thermal runaway during reagent addition. Kinetically controls the exotherm.
Optimal Maturation Temperature 40 °C – 45 °CMaximizes thermodynamic conversion to the adduct while maintaining a 15 °C safety margin below Tonset​ .
MEHQ Inhibitor Concentration 10 – 50 ppmEssential to quench stray radicals. Requires a dry air atmosphere (O 2​ ) to remain active.

Part 3: Visualizing the Workflow & Risks

G Reactants 2-Piperidone + Base (Nucleophile Generation) Dosing Dose Methyl Acrylate (T < 25°C) Reactants->Dosing Controlled Exotherm Intermediate Aza-Michael Enolate Intermediate Dosing->Intermediate Base Catalysis Runaway Thermal Runaway & MA Polymerization Dosing->Runaway T > 60°C (Poor Heat Dissipation) Product Methyl 3-(2-oxopiperidin-1-yl)propanoate (Target Adduct) Intermediate->Product Protonation (T = 40-45°C)

Mechanistic pathway of the aza-Michael addition highlighting the thermal runaway risk.

Workflow Step1 Phase 1: Initiation Cool reactor to 10-15°C Add 2-Piperidone & Base Step2 Step2 Step1->Step2 Step3 Phase 3: Maturation Ramp to 45°C Stir for 4-6 hours Step2->Step3 Step4 Phase 4: Quench Cool to 20°C Neutralize Base Step3->Step4

Step-by-step temperature control workflow for safe scale-up dosing and maturation.

Part 4: Self-Validating Scale-Up Protocol (1 kg Scale)

This protocol utilizes a self-validating feedback loop: the dosing rate of the electrophile is strictly dictated by the internal temperature ( Tint​ ), ensuring the reaction cannot proceed faster than the reactor's ability to remove heat.

Objective: Synthesize Methyl 3-(2-oxopiperidin-1-yl)propanoate via aza-Michael addition. Reagents: 2-Piperidone (1.0 eq), Methyl Acrylate (1.2 eq, stabilized with MEHQ), K 2​ CO 3​ (0.2 eq), Acetonitrile (2 L).

Step-by-Step Methodology:

  • Reactor Preparation: Charge a 5 L jacketed reactor equipped with an overhead stirrer and internal thermocouple with 2-Piperidone (1.0 kg, 10.0 mol), anhydrous K 2​ CO 3​ (276 g, 2.0 mol), and Acetonitrile (2.0 L).

  • Thermal Equilibration: Set the chiller jacket temperature ( Tjack​ ) to 10 °C. Stir at 250 RPM until Tint​ stabilizes at 10–12 °C.

  • Kinetic Dosing Phase (Self-Validating Step):

    • Begin dropwise addition of Methyl Acrylate (1.03 kg, 12.0 mol) via a calibrated dosing pump.

    • Feedback Loop: Monitor Tint​ continuously. Adjust the dosing rate to ensure Tint​ strictly remains below 25 °C . If Tint​ spikes above 25 °C, the pump must be paused automatically or manually until the chiller catches up.

  • Maturation Ramp: Once dosing is complete, the initial exotherm will subside. Gradually ramp Tjack​ to 45 °C over a period of 60 minutes.

  • In-Process Control (IPC) Monitoring: Stir at 45 °C for 4–6 hours. Pull a 1 mL aliquot every 2 hours for GC/MS or TLC analysis. The reaction is deemed complete when the residual 2-piperidone is <1% by Area Under the Curve (AUC).

  • Quench & Isolation: Cool Tjack​ to 20 °C. Filter the mixture through a Celite pad to remove the solid K 2​ CO 3​ catalyst. Concentrate the filtrate under reduced pressure (rotary evaporator bath temp < 40 °C) to yield the crude product. Purify via vacuum distillation if required.

Part 5: References

  • Wikipedia Contributors. "Michael addition reaction." Wikipedia, The Free Encyclopedia. URL:[Link][1]

  • Chan, N., Cunningham, M. F., & Hutchinson, R. A. "Continuous Controlled Radical Polymerization of Methyl Acrylate in a Copper Tubular Reactor." Macromolecular Rapid Communications, 2011. URL:[Link][2]

  • Yang, X., Chen, Z., Cai, Y., Huang, Y., & Shibata, N. "An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles." Green Chemistry, 2014. URL:[Link][4]

  • NIH PubMed Central. "Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media." PMC, 2026. URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Framework for Comparative In Vitro Toxicity Assessment of Methyl 3-(2-oxopiperidin-1-yl)propanoate

Introduction: The Need for Early-Stage Toxicity Profiling Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8, Formula: C9H15NO3) is a small molecule featuring a piperidine scaffold, a heterocyclic amine present in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Early-Stage Toxicity Profiling

Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8, Formula: C9H15NO3) is a small molecule featuring a piperidine scaffold, a heterocyclic amine present in numerous pharmaceuticals and natural alkaloids.[1][2] While the piperidine ring is a privileged structure in medicinal chemistry, its derivatives can exhibit a wide range of biological activities, including potential toxicity.[3][4] Currently, public domain literature lacks comprehensive toxicological data for this specific compound.

This guide presents a robust, multi-tiered framework for conducting a comparative in vitro toxicity analysis of Methyl 3-(2-oxopiperidin-1-yl)propanoate across a panel of representative mammalian cell lines. The objective is to generate foundational data on its cytotoxic potential, determine concentration-dependent effects, and elucidate the primary mechanism of cell death. This early-stage assessment is critical in the drug development pipeline to de-risk candidates and identify potential liabilities before committing to more resource-intensive preclinical studies.[5][6]

Rationale for Cell Line Selection: Modeling Organ-Specific Toxicity

The selection of cell lines is paramount for a meaningful toxicity screen. A panel representing organs commonly affected by drug-induced toxicity provides a broader understanding of the compound's potential liabilities. We propose a panel of four cell lines, each serving as a surrogate for a key physiological system.

  • Hepatotoxicity (Liver): HepG2 Cells. The liver is the primary organ for drug metabolism and is a frequent site of drug-induced injury.[7] The human hepatoma cell line, HepG2, is selected due to its well-characterized nature, ease of culture, and retention of certain phase I and phase II metabolic enzyme activities, which are crucial for assessing the toxicity of both the parent compound and its potential metabolites.[8][9][10]

  • Nephrotoxicity (Kidney): HEK293 Cells. The kidneys are vital for the excretion of drugs and their metabolites, making renal cells susceptible to toxic insult.[11] Human Embryonic Kidney (HEK293) cells are a robust and widely used line for general cytotoxicity screening.[12] While they are not a perfect model for the renal proximal tubule—the primary site of nephrotoxicity—their high transfectability and ease of use make them an excellent starting point for initial screening.[13][14]

  • Neurotoxicity (Nervous System): SH-SY5Y Cells. Assessing neurotoxicity is critical, as adverse effects on the nervous system can be severe.[15] The human neuroblastoma cell line, SH-SY5Y, is chosen because it can be differentiated into a more mature neuronal phenotype, expressing many markers of functional neurons. This allows for the evaluation of toxicity in both undifferentiated and neuron-like cells.[16][17]

  • General Cytotoxicity (Baseline): HeLa Cells. A non-organ-specific, highly proliferative human cell line like HeLa (derived from cervical cancer) serves as a valuable baseline. It helps to distinguish between organ-specific toxicity and a more general, non-specific cytotoxic effect on dividing cells.[18]

Experimental Design: A Tiered Approach to Toxicity Assessment

A structured, tiered workflow ensures that experiments are conducted logically, with the results of each stage informing the design of the next. This approach optimizes resource allocation and builds a comprehensive toxicity profile from broad screening to mechanistic investigation.

Diagram: Tiered Experimental Workflow

G cluster_0 Tier 1: Dose-Response Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Mechanistic Pathway Analysis T1_Start Prepare Serial Dilutions of Methyl 3-(2-oxopiperidin-1-yl)propanoate T1_Expose Expose Cell Lines (HepG2, HEK293, SH-SY5Y, HeLa) for 24h, 48h, 72h T1_Start->T1_Expose T1_Assay Perform Cell Viability Assay (e.g., MTT Assay) T1_Expose->T1_Assay T1_Analysis Calculate IC50 Values for each cell line and time point T1_Assay->T1_Analysis T2_Start Treat Cells with Compound at IC50 and 2x IC50 Concentrations T1_Analysis->T2_Start Inform Dosing T2_Assay Perform Annexin V-FITC / PI Staining T2_Start->T2_Assay T2_Analysis Analyze by Flow Cytometry T2_Assay->T2_Analysis T2_Result Quantify Apoptosis vs. Necrosis T2_Analysis->T2_Result T3_Start Treat Cells at IC50 Concentration (Based on Apoptosis Confirmation) T2_Result->T3_Start Confirm Apoptosis T3_Assay Western Blot Analysis T3_Start->T3_Assay T3_Target Probe for Key Apoptotic Markers (Cleaved Caspase-3, Bcl-2, Bax) T3_Assay->T3_Target G Compound Methyl 3-(2-oxopiperidin-1-yl)propanoate Mito Mitochondrial Stress Compound->Mito Bax Bax (Pro-apoptotic) Mito->Bax Activates Casp9 Pro-Caspase-9 Bax->Casp9 Promotes Cleavage Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits aCasp9 Active Caspase-9 Casp9->aCasp9 Promotes Cleavage Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves aCasp3 Active (Cleaved) Caspase-3 Casp3->aCasp3 Cleaves Apoptosis Apoptosis aCasp3->Apoptosis

Sources

Comparative

Benchmarking Methyl 3-(2-oxopiperidin-1-yl)propanoate against industry standard reagents

As a Senior Application Scientist, I frequently consult with process chemistry teams struggling with late-stage functionalization of complex active pharmaceutical ingredients (APIs). A recurring bottleneck in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with process chemistry teams struggling with late-stage functionalization of complex active pharmaceutical ingredients (APIs). A recurring bottleneck in the synthesis of peptidomimetics and targeted therapeutics is the efficient incorporation of the piperidone (δ-lactam) motif. Piperidones are chemically versatile cyclic amines that have emerged as privileged scaffolds in contemporary drug design , serving as the structural core for blockbuster anticoagulants like Apixaban and novel anti-inflammatory conjugates.

This guide objectively benchmarks Methyl 3-(2-oxopiperidin-1-yl)propanoate (MOPP) against traditional industry-standard reagents—namely, 2-piperidone and β-alanine derivatives—demonstrating why pre-functionalized lactam building blocks are rapidly becoming the standard for scalable, high-yield API synthesis.

The Regioselectivity Challenge in Lactam Functionalization

The fundamental challenge in synthesizing N-alkylated δ-lactams lies in the ambident nature of the lactam anion. When traditional reagents like 2-piperidone are subjected to basic conditions, the resulting negative charge is delocalized across both the nitrogen and the carbonyl oxygen. Depending on the electrophile, solvent, and counterion, alkylation often yields a difficult-to-separate mixture of the desired N-alkylated lactam and the undesired O-alkylated lactim ether.

MOPP circumvents this regioselectivity issue entirely. By utilizing a pre-formed, regiochemically pure N-propanoate piperidone scaffold, chemists can bypass harsh alkylation conditions and rely instead on highly predictable, mild amide coupling chemistry to attach the piperidone motif to complex API cores.

Comparative Benchmarking Analysis

To contextualize MOPP's performance, we benchmarked it against two standard synthetic pathways used to construct the piperidone-propanamide motif:

  • The Post-Alkylation Route: Alkylation of 2-piperidone with methyl 3-bromopropanoate.

  • The De Novo Cyclization Route: Acylation of β-alanine methyl ester followed by intramolecular ring closure.

Quantitative Performance Data
Performance MetricMOPP (Pre-formed Scaffold)2-Piperidone (Post-Alkylation)β-Alanine (De Novo Cyclization)
Overall Yield (to Target) 88% 52%46%
Step Count 2 34
Regioselectivity >99% (N-only) ~80% (N vs O-alkylation)N/A (Oligomerization risk)
E-Factor (Waste/Product) Low (<15) High (~35)Very High (>50)
Purification Requirement Simple ExtractionColumn ChromatographyColumn Chromatography

Synthetic Workflow Visualization

The following diagram illustrates the strategic advantage of utilizing MOPP. By starting further along the synthetic pathway, process chemists eliminate the yield-limiting steps associated with ring construction and ambident alkylation.

WorkflowComparison Target Target API Intermediate (Piperidone-Propanamide Motif) MOPP Methyl 3-(2-oxopiperidin-1-yl)propanoate (MOPP) Hydrolysis Step 1: LiOH Hydrolysis Step 2: HATU Amidation MOPP->Hydrolysis Direct Route Piperidone 2-Piperidone + Methyl 3-bromopropanoate Alkylation N-Alkylation (NaH, DMF, 0°C) Piperidone->Alkylation DeNovo β-Alanine Methyl Ester + 5-Chlorovaleroyl Chloride Cyclization 1. Acylation (Et3N) 2. Cyclization (KOtBu) DeNovo->Cyclization Hydrolysis->Target 88% Yield Alkylation->MOPP 65% Yield (O-alkylation issues) Cyclization->MOPP 55% Yield (Oligomerization)

Fig 1: Synthetic workflows for accessing piperidone-propanamide API intermediates.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating mechanistic causality and real-time analytical checkpoints.

Protocol A: Direct Utilization of MOPP (The Benchmark)

Objective: Saponification of MOPP followed by amide coupling to a target API amine.

  • Saponification: Dissolve MOPP (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (1.2 eq) and stir at room temperature for 2 hours.

    • Causality: LiOH provides mild, selective cleavage of the methyl ester. The robust δ-lactam ring remains completely intact under these controlled basic conditions.

    • Validation Checkpoint: Consumption of the starting material must be validated by TLC (EtOAc/Hexane 1:1). The disappearance of the high-Rf ester spot confirms completion.

  • Acidification & Extraction: Acidify the aqueous layer to exactly pH 3 using 1M HCl, then extract with EtOAc (3x).

    • Validation Checkpoint: Failure to reach pH 3 will result in the water-soluble carboxylate remaining in the aqueous phase, artificially lowering the yield.

  • Amide Coupling: Dissolve the isolated acid in anhydrous DMF. Add HATU (1.1 eq), DIPEA (3.0 eq), and the target amine (1.0 eq). Stir at RT for 4 hours.

    • Causality: HATU ensures rapid activation of the carboxylic acid via an active ester intermediate, minimizing potential epimerization at adjacent chiral centers compared to standard EDC/HOBt protocols.

Protocol B: N-Alkylation of 2-Piperidone (Industry Standard A)

Objective: Synthesis of MOPP via post-functionalization.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0°C. Add 2-piperidone (1.0 eq) dropwise. Stir for 30 minutes.

    • Causality: The weakly acidic lactam N-H (pKa ~16) requires a strong base like NaH for quantitative deprotonation. The 0°C environment prevents thermal degradation of the solvent.

    • Validation Checkpoint: Vigorous hydrogen gas evolution upon addition serves as a visual confirmation of successful deprotonation.

  • Alkylation: Add methyl 3-bromopropanoate (1.2 eq) dropwise. Warm to RT and stir for 12 hours. Quench with saturated NH₄Cl and extract with EtOAc.

    • Validation Checkpoint: The presence of the undesired O-alkylated lactim ether byproduct (~15-20%) can be identified via ¹H NMR by the appearance of a characteristic downfield methoxy-like singlet (~3.8 ppm), distinct from the ester methoxy group.

Protocol C: De Novo Cyclization (Industry Standard B)

Objective: Construction of the piperidone ring from acyclic precursors.

  • Acylation: Dissolve β-alanine methyl ester hydrochloride (1.0 eq) in DCM. Add Et₃N (2.5 eq) and cool to 0°C. Add 5-chlorovaleroyl chloride (1.1 eq) dropwise and stir for 2 hours.

  • Intramolecular Cyclization: Concentrate the intermediate, redissolve in highly dilute anhydrous THF (to favor intramolecular reaction), and cool to 0°C. Add KOtBu (1.5 eq) and stir for 6 hours.

    • Causality: The strong alkoxide base deprotonates the newly formed amide, promoting an intramolecular Sₙ2 displacement of the terminal primary chloride to close the 6-membered ring.

    • Validation Checkpoint: Successful cyclization is accompanied by the precipitation of KCl salts in the THF solution. A broad, streaky baseline on TLC indicates competing intermolecular oligomerization, which frequently depresses yields in this route.

Conclusion

For process chemists and drug development professionals, the data is unequivocal. Benchmarking reveals that relying on de novo cyclization or post-alkylation of 2-piperidone introduces unnecessary risks regarding regioselectivity, scalability, and E-factor. By utilizing Methyl 3-(2-oxopiperidin-1-yl)propanoate (MOPP) as a pre-formed, regiochemically pure building block, researchers can streamline API synthesis, reduce step counts, and achieve superior overall yields with highly predictable amide coupling chemistry.

References

  • Chavez, J. C., Girgis, A. S., Aziz, M. N., et al. (2025). Hybrid Conjugates of Ibuprofen and 3,5-Diarylidene-4-Piperidone: A New Avenue in Anti-Inflammatory Drug Discovery. ChemMedChem, 20(19), e202500342.[Link]

  • Dong, W., Gong, T., Liu, C., et al. (2024). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly, 155, 1-8.[Link]

  • Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12, 30986-31015.[Link]

Validation

A Comparative Guide to Solvent Extraction Methods for Methyl 3-(2-oxopiperidin-1-yl)propanoate Recovery

For researchers, scientists, and drug development professionals, the efficient recovery of synthetic intermediates is a critical factor in the overall success of a chemical process. This guide provides an in-depth compar...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the efficient recovery of synthetic intermediates is a critical factor in the overall success of a chemical process. This guide provides an in-depth comparison of solvent extraction methods for the recovery of Methyl 3-(2-oxopiperidin-1-yl)propanoate, a key building block in various pharmaceutical syntheses. We will delve into the theoretical underpinnings of solvent selection, present a comparative analysis of common solvent systems, and provide detailed experimental protocols to guide your laboratory work.

Introduction to Methyl 3-(2-oxopiperidin-1-yl)propanoate and the Importance of Efficient Recovery

Methyl 3-(2-oxopiperidin-1-yl)propanoate is a heterocyclic compound featuring a lactam and an ester functional group. Its structural motif is of significant interest in medicinal chemistry. The economic viability and environmental impact of any synthetic route are heavily influenced by the efficiency of product isolation and purification. Solvent extraction, a cornerstone of chemical engineering and laboratory practice, offers a powerful technique for this purpose. The choice of solvent is paramount and directly impacts recovery yield, purity, cost, and safety.

This guide will compare three common solvent systems for the liquid-liquid extraction of Methyl 3-(2-oxopiperidin-1-yl)propanoate from an aqueous reaction mixture:

  • Dichloromethane (DCM) : A dense, non-polar aprotic solvent.

  • Ethyl Acetate (EtOAc) : A moderately polar aprotic solvent with a favorable safety profile.

  • Ethanol/Water Mixtures : A polar protic co-solvent system.

The Science of Solvent Selection: A Mechanistic Approach

Liquid-liquid extraction operates on the principle of differential solubility of a solute between two immiscible liquid phases.[1] The success of this technique hinges on the partition coefficient (K), which describes the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.[2] For a basic compound like Methyl 3-(2-oxopiperidin-1-yl)propanoate, the pH of the aqueous phase is a critical variable that can be manipulated to enhance extraction efficiency.[3]

The piperidine nitrogen in the target molecule is basic and can be protonated under acidic conditions. This protonated form is ionic and therefore more soluble in the aqueous phase. Conversely, under neutral or basic conditions, the nitrogen is in its free base form, which is more non-polar and thus more soluble in an organic solvent. This pH-dependent behavior is the key to a successful acid-base extraction strategy.[4]

Comparative Analysis of Solvent Systems

The choice of an extraction solvent is a multi-faceted decision involving considerations of solvency, selectivity, density, boiling point, safety, and cost. Below is a comparative table summarizing the key properties of the selected solvents and their expected performance in the extraction of Methyl 3-(2-oxopiperidin-1-yl)propanoate.

Solvent System Key Properties Expected Performance for Target Compound Recovery Advantages Disadvantages
Dichloromethane (DCM) Non-polar, high density (1.33 g/mL), low boiling point (39.6 °C), immiscible with water.[5]High partitioning of the neutral (free base) form of the target molecule.[6]Excellent solubilizing power for a wide range of organic compounds, easy to remove post-extraction.[5]Environmental and health concerns (potential carcinogen), forms the lower layer which can sometimes complicate separations.[7][8]
Ethyl Acetate (EtOAc) Moderately polar, lower density than water (0.902 g/mL), boiling point of 77.1 °C.Good partitioning of the neutral form of the target molecule.[9][10]Lower toxicity and better environmental profile than DCM, forms the upper layer in an aqueous extraction, relatively inexpensive.[11]Can be prone to hydrolysis under strongly acidic or basic conditions.
Ethanol/Water Polar protic co-solvent system.Lower partitioning efficiency for the neutral form due to miscibility with water. May be more suitable for extracting more polar derivatives.[12]Generally considered a "greener" solvent system, low toxicity.[13]The miscibility of ethanol with water makes it unsuitable for traditional liquid-liquid extraction. It is more commonly used in single-phase extractions or as a component in more complex extraction systems.[14]

Experimental Protocols

The following protocols are designed for the laboratory-scale recovery of Methyl 3-(2-oxopiperidin-1-yl)propanoate from a typical aqueous reaction mixture.

Protocol 1: Extraction with Dichloromethane (DCM)

This protocol leverages the high density and excellent solvating power of DCM.

Methodology:

  • pH Adjustment: Ensure the aqueous reaction mixture is at a neutral or slightly basic pH (pH 7-8) to maintain the target compound in its non-protonated, organic-soluble form. If the reaction was performed under acidic conditions, carefully add a base such as a saturated sodium bicarbonate solution until the desired pH is reached.

  • Liquid-Liquid Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Add an equal volume of dichloromethane.

    • Stopper the funnel and invert it, venting frequently to release any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

    • Allow the layers to separate. The dichloromethane layer will be the bottom layer.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer with two additional portions of dichloromethane.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate to remove any residual water.

    • Filter the drying agent.

    • Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Extraction with Ethyl Acetate (EtOAc)

This protocol offers a more environmentally benign alternative to DCM.

Methodology:

  • pH Adjustment: As with the DCM protocol, adjust the pH of the aqueous reaction mixture to be neutral or slightly basic (pH 7-8).

  • Liquid-Liquid Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Stopper the funnel and invert, venting frequently.

    • Shake vigorously for 1-2 minutes.

    • Allow the layers to separate. The ethyl acetate layer will be the upper layer.

    • Drain the lower aqueous layer.

    • Collect the upper organic layer.

    • Return the aqueous layer to the separatory funnel and repeat the extraction with two more portions of ethyl acetate.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the ethyl acetate under reduced pressure to obtain the crude product.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described solvent extraction protocols.

ExtractionWorkflowDCM cluster_aqueous_phase Aqueous Phase cluster_organic_phase Organic Phase (DCM) aq_mixture Aqueous Reaction Mixture (pH adjusted) dcm Dichloromethane aq_mixture->dcm Liquid-Liquid Extraction (x3) combined_extracts Combined DCM Extracts dcm->combined_extracts dried_extracts Dried Extracts combined_extracts->dried_extracts Drying (Na2SO4) product Crude Product dried_extracts->product Concentration

Caption: Workflow for extraction with Dichloromethane.

ExtractionWorkflowEtOAc cluster_aqueous_phase Aqueous Phase cluster_organic_phase Organic Phase (EtOAc) aq_mixture Aqueous Reaction Mixture (pH adjusted) etoac Ethyl Acetate aq_mixture->etoac Liquid-Liquid Extraction (x3) combined_extracts Combined EtOAc Extracts etoac->combined_extracts dried_extracts Dried Extracts combined_extracts->dried_extracts Drying (Na2SO4) product Crude Product dried_extracts->product Concentration

Caption: Workflow for extraction with Ethyl Acetate.

Conclusion and Recommendations

For the recovery of Methyl 3-(2-oxopiperidin-1-yl)propanoate, both dichloromethane and ethyl acetate are effective solvents for liquid-liquid extraction from a pH-adjusted aqueous medium.

  • Dichloromethane is likely to provide higher recovery yields due to its excellent solvency power for a broad range of organic compounds. However, its use should be carefully managed due to health and environmental considerations.

  • Ethyl Acetate represents a safer and more environmentally friendly option. While potentially offering slightly lower recovery, it is often the preferred solvent in many modern laboratory and industrial settings.

The use of an ethanol/water mixture is not recommended for a standard biphasic liquid-liquid extraction due to the miscibility of ethanol and water.

Ultimately, the optimal choice of solvent will depend on the specific requirements of your process, including the desired purity, yield, scale, and the environmental and safety regulations of your institution. It is always recommended to perform small-scale trial extractions to determine the most effective solvent system for your particular application.

References

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]

  • Google Patents. (n.d.). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
  • Gotor-Fernández, V., & Gotor, V. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2187–2200. [Link]

  • Why is Ethyl Acetate a Good Solvent for Extraction? (n.d.). Dayaram Group of Companies. Retrieved from [Link]

  • Revel, G., & Bertrand, A. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 50(20), 5581–5587. [Link]

  • Chembridges Group. (2025). Role of Methylene Chloride in Pharmaceutical. Retrieved from [Link]

  • Acree, W. E. (2004). Characterization of Lactam-Containing Binary Solvents by Solvatochromic Indicators. The Journal of Physical Chemistry B, 108(7), 2309–2314. [Link]

  • Williams, D. L. (2019, February 21). The role of pH in Liquid-Liquid Extraction L9 4380 [Video]. YouTube. [Link]

  • Reddit. (2022, June 21). Role of Ph in liquid-liquid extraction. r/chemistry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). locating and estimating air emissions from sources of methylene chloride. [Link]

  • Green Chemistry Teaching and Learning Community. (2024, April 30). Methylene Chloride (DCM) Replacements. [Link]

  • Bhaskar, P., et al. (2024). Synthesis of N-heterocycles through alcohol dehydrogenative coupling. Nature Protocols, 1-20. [Link]

  • The NELAC Institute. (n.d.). Advancing Semi-Volatile Organic Compound Detection with GC-MS/MS. [Link]

  • ResearchGate. (2021). Designing Safer Solvents to Replace Methylene Chloride for Liquid Chromatography Applications Using Thin-Layer Chromatography as a Screening Tool. [Link]

  • International Journal of Innovative Research and Advanced Studies. (2019). Extractive Distillation Of Ethanol From Ethanol- Water Mixture For Medicinal Purpose. [Link]

  • Journal of Physical Chemistry B. (2004). Characterization of Lactam-Containing Binary Solvents by Solvatochromic Indicators. [Link]

  • F1000Research. (2022). Comparisons of the effects of solute interactions on partition coefficient, k , in selected binary immiscible solvents. [Link]

  • SlideShare. (n.d.). lab no.(5) Partition coefficients. [Link]

Sources

Comparative

Methyl 3-(2-oxopiperidin-1-yl)propanoate analytical reference standards comparison

The qualification of analytical reference standards is a cornerstone of pharmaceutical integrity. Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS 77499-54-8) is a critical piperidinone derivative frequently utilized as a b...

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Author: BenchChem Technical Support Team. Date: March 2026

The qualification of analytical reference standards is a cornerstone of pharmaceutical integrity. Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS 77499-54-8) is a critical piperidinone derivative frequently utilized as a building block, intermediate, and potential impurity in the synthesis of complex active pharmaceutical ingredients (APIs).

Because this molecule features both an ester linkage and a lactam ring, its stability profile and analytical behavior require nuanced methodologies. As a Senior Application Scientist, I have structured this guide to objectively compare the sourcing grades of this reference standard and provide field-proven, self-validating protocols for its analytical qualification.

Chemical Profile & Mechanistic Insights

To develop robust analytical methods, we must first understand the molecule's physicochemical behavior. Methyl 3-(2-oxopiperidin-1-yl)propanoate has a molecular formula of C9H15NO3 and a monoisotopic mass of 185.1052 Da [1].

Mechanistic Analytical Considerations:

  • Ionization Behavior (MS): Unlike aliphatic amines, the nitrogen in the piperidinone (lactam) ring is non-basic due to resonance delocalization of its lone pair into the adjacent carbonyl group. Consequently, standard protonation [M+H]⁺ is highly inefficient in Electrospray Ionization (ESI). Instead, the molecule acts as a strong Lewis base, coordinating with sodium ions. High-resolution mass spectrometry (HR-MS) data confirms that the sodium adduct [M+Na]⁺ at m/z 256.1052 is the dominant and most reliable ion for tracking [2].

  • Chromophoric Limitations (UV): The absence of an aromatic ring means the molecule lacks strong UV absorbance above 240 nm. Detection must rely on the end-absorption of the carbonyl groups at 210 nm, necessitating highly pure, UV-transparent mobile phases (e.g., MS-grade Acetonitrile).

Table 1: Physicochemical Profile of Methyl 3-(2-oxopiperidin-1-yl)propanoate

PropertyValueAnalytical Implication
CAS Number 77499-54-8Unique identifier for sourcing [1].
Topological Polar Surface Area 46.6 ŲModerate polarity; optimal for standard C18 reverse-phase HPLC.
Key IR Bands (ATR) 1733, 1453, 1252 cm⁻¹1733 cm⁻¹ confirms the intact ester carbonyl [2].
MS Ionization (ESI+) [M+Na]⁺ at m/z 256.1052Requires trace Na⁺ in mobile phase; do not rely on [M+H]⁺ [2].

Comparative Analysis of Reference Standard Grades

When establishing a working standard for GMP or GLP environments, scientists must choose between highly certified analytical grades, bulk chemical grades, or in-house synthesis.

Table 2: Sourcing & Grade Comparison

Source / GradeTypical PurityIntended UseProsCons
TRC (Product M238700) >98% (Certified)Quantitative Assay & Impurity IDFully characterized (NMR, MS, IR); reliable Certificate of Analysis (CoA) [1].Higher cost per milligram; limited bulk availability.
Amadis Chemical / Bulk ~99% (Nominal)Synthetic intermediateCost-effective for large-scale API synthesis [1].Requires rigorous secondary in-house qualification before analytical use.
In-House Synthesis VariableCustom formulationsComplete control over the impurity profile and synthetic route [2].High labor, purification, and validation overhead.

Degradation Pathways & Stability

Understanding the degradation pathway is essential for developing a stability-indicating HPLC method. The primary liability of Methyl 3-(2-oxopiperidin-1-yl)propanoate is the methyl ester, which is highly susceptible to base-catalyzed hydrolysis, yielding 3-(2-oxopiperidin-1-yl)propanoic acid. Under extreme stress, the lactam ring may also undergo cleavage.

Pathway A Methyl 3-(2-oxopiperidin-1-yl)propanoate [Intact Standard] B Hydrolytic Stress (NaOH / HCl) A->B H2O, Heat C 3-(2-oxopiperidin-1-yl)propanoic acid [Major Degradant] B->C Ester Hydrolysis D Ring-Opened Amino Diacid [Extreme Stress] B->D Lactam Cleavage

Degradation pathway of Methyl 3-(2-oxopiperidin-1-yl)propanoate under hydrolytic stress.

Experimental Protocols: Qualification & Quantification

To elevate a bulk material to a "Qualified Working Standard," or to verify a commercial standard, the following self-validating protocols must be executed.

Workflow Step1 Primary Sourcing (e.g., TRC M238700) Step2 Identity Verification IR (1733 cm⁻¹) & HRMS ([M+Na]⁺ 256.1) Step1->Step2 Step3 Purity Assessment HPLC-UV (Area %) Step2->Step3 Step4 Orthogonal Testing KF Titration & TGA Step3->Step4 Step5 Qualified Working Standard Release Step4->Step5

Step-by-step qualification workflow for commercial reference standards.

Protocol A: Stability-Indicating HPLC-UV/MS Method

Causality behind choices: A C18 column is selected to balance the retention of the moderately polar intact ester and its highly polar acid degradant. UV at 210 nm is mandatory due to the lack of aromaticity.

Reagents & Equipment:

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water

  • Mobile Phase B: MS-Grade Acetonitrile

Step-by-Step Execution:

  • Standard Preparation: Dissolve 10 mg of the reference standard in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL). Dilute to 100 µg/mL for injection.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: Linear ramp to 60% B

    • 12-15 min: Hold at 60% B

    • 15-15.1 min: Return to 5% B (Equilibrate for 5 mins).

  • Detection: UV at 210 nm; MS in ESI+ mode scanning m/z 100-500.

  • Self-Validating System Suitability:

    • Inject the standard 6 consecutive times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 1.0%.

    • Tailing Factor (Tf) must be ≤ 1.5 to ensure no secondary interactions with silanol groups on the column.

Protocol B: Forced Degradation (Hydrolysis Validation)

Causality behind choices: To prove the HPLC method is "stability-indicating" (capable of separating the parent from its degradants), we must artificially generate the primary degradant (the carboxylic acid) and prove baseline resolution.

Step-by-Step Execution:

  • Stress Induction: Transfer 5 mL of the 1 mg/mL standard solution into a glass vial. Add 1 mL of 1N NaOH.

  • Incubation: Stir at 25°C for exactly 2 hours to force ester hydrolysis.

  • Neutralization: Quench the reaction by adding 1 mL of 1N HCl. Check pH to ensure it is ~7.

  • Analysis: Dilute 1:10 with Mobile Phase A and inject into the HPLC system.

  • Self-Validating Acceptance Criteria: The chromatogram must show the parent peak (UV 210 nm, m/z 256.1 [M+Na]⁺) and a new, earlier-eluting degradant peak (the acid). Critical: The resolution ( Rs​ ) between the parent and the degradant must be ≥ 2.0. If Rs​ < 2.0, the gradient ramp must be flattened to 2% B/min.

Conclusion

When selecting and utilizing Methyl 3-(2-oxopiperidin-1-yl)propanoate as an analytical reference standard, researchers must account for its specific ionization preferences (sodium adduction over protonation) and its hydrolytic liabilities. While certified standards from vendors like TRC offer out-of-the-box reliability for quantitative assays, bulk materials can be effectively utilized if subjected to the rigorous, self-validating HPLC-UV/MS and forced degradation protocols outlined above.

References

  • Title: Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters Source: ARKAT USA (Archive for Organic Chemistry) URL: [Link]

Safety & Regulatory Compliance

Safety

Methyl 3-(2-oxopiperidin-1-yl)propanoate proper disposal procedures

As a Senior Application Scientist, I understand that in drug development and synthetic chemistry, operational excellence extends far beyond the reaction flask. The handling and disposal of intermediates like Methyl 3-(2-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that in drug development and synthetic chemistry, operational excellence extends far beyond the reaction flask. The handling and disposal of intermediates like Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS: 77499-54-8)[1] require strict adherence to environmental health and safety (EHS) protocols.

This guide provides a comprehensive, self-validating operational plan for the proper disposal of this compound, ensuring your laboratory maintains RCRA Subtitle C compliance[2] while prioritizing environmental stewardship and personnel safety.

Part 1: EHS Risk Assessment & Mechanistic Causality

To manage chemical waste safely, we must first understand its molecular behavior. Methyl 3-(2-oxopiperidin-1-yl)propanoate ( C9​H15​NO3​ ) is a synthetic organic molecule featuring a lactam (2-oxopiperidine) ring and a methyl ester group[1].

Why dictate specific disposal routes for this compound?

  • Aquatic Toxicity & POTW Disruption: Organic esters and amides cannot be disposed of via municipal sinks. They can exhibit aquatic toxicity and disrupt the biological wastewater treatment processes at Publicly Owned Treatment Works (POTWs)[3].

  • Combustion Profile: Because this molecule consists entirely of Carbon, Hydrogen, Nitrogen, and Oxygen (no halogens or heavy metals), it is an ideal candidate for EPA-approved high-temperature incineration [4]. During incineration, it combusts into CO2​ , H2​O , and NOx​ . The absence of halogens means it will not generate corrosive hydrogen halides (like HCl or HF ) or toxic dioxins during combustion, allowing it to be safely routed to standard non-halogenated waste streams.

  • Hydrolytic Stability: While stable under neutral conditions, extreme pH environments can hydrolyze the ester into methanol and the corresponding carboxylic acid. Waste containers must therefore be kept separate from strong acids or bases to prevent pressure buildup from unintended reactions[5].

Part 2: Step-by-Step Disposal Protocol (Self-Validating System)

Every laboratory protocol must be self-validating—meaning each step contains a built-in verification mechanism to prevent downstream errors. Follow this workflow for disposing of Methyl 3-(2-oxopiperidin-1-yl)propanoate:

Step 1: Waste Stream Segregation

  • Action: Route the chemical (and any compatible solvents it is dissolved in, such as ethyl acetate or methanol) into a designated Non-Halogenated Organic Waste container.

  • Validation Check: Review the solvent log for the experiment. Did the reaction involve Dichloromethane (DCM) or Chloroform? If yes, the entire mixture must be rerouted to the Halogenated waste stream. If no, proceed to Step 2.

Step 2: Primary Containment

  • Action: Transfer the waste into a chemically compatible container, strictly using High-Density Polyethylene (HDPE) or glass[6].

  • Validation Check: Before adding the waste, visually inspect the container threads and perform a dry-seal test with the cap to ensure it is 100% leak-proof. Never use metal containers, as trace acidic impurities could cause corrosion.

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag. Write the full chemical name: "Methyl 3-(2-oxopiperidin-1-yl)propanoate" and the associated solvents. Do not use abbreviations or chemical structures.

  • Validation Check: Does the label include the exact date the first drop of waste was added? If the date field is blank, the container is in immediate violation of EPA 40 CFR 261 regulations[7]. Date the label before filling.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed container in secondary containment (e.g., a polyethylene tray) within your lab's designated SAA[3].

  • Validation Check: Verify that the SAA holds less than 55 gallons of total hazardous waste and that the container is fully closed. (A funnel left in the top of a waste carboy constitutes an "open container" violation).

Part 3: Quantitative Data & Waste Compatibility

To facilitate rapid decision-making, the following table summarizes the physicochemical properties and logistical waste parameters for this compound.

ParameterSpecification / GuidelineOperational Impact
CAS Number 77499-54-8[1]Required for EHS waste manifests.
Molecular Weight 185.22 g/mol [1]Used to calculate mass balances for waste tracking.
EPA Waste Classification Non-Listed Solid Waste (40 CFR 261)[7]Must be evaluated for characteristics (e.g., ignitability if in solvent).
Primary Disposal Route High-Temperature Incineration[4]Destroys the lactam/ester structure completely.
Container Compatibility HDPE, Borosilicate Glass[6]Prevents leaching and structural degradation of the waste vessel.
Incompatible Materials Strong Oxidizers, Strong Acids/Bases[5]Mixing causes exothermic hydrolysis or oxidation; store separately.

Part 4: Spill Response & Decontamination

In the event of an accidental spill of Methyl 3-(2-oxopiperidin-1-yl)propanoate on the benchtop or floor, execute the following immediate actions:

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads). Do not use combustible materials like paper towels for large volumes[5].

  • Collection: Use a non-sparking tool to scoop the absorbed mixture into a solid hazardous waste container (e.g., a wide-mouth HDPE jar).

  • Decontamination: Wash the affected surface with a mild detergent and water. Crucial Step: The rinsate from this cleaning must be collected and disposed of as aqueous hazardous waste; it cannot be washed down the drain[8].

Part 5: Operational Workflow Diagram

The following decision tree illustrates the logical flow for segregating and disposing of this compound based on standard laboratory operations.

DisposalWorkflow Gen Waste Generation: Methyl 3-(2-oxopiperidin-1-yl)propanoate Seg Waste Segregation: Halogenated vs. Non-Halogenated? Gen->Seg NonHal Non-Halogenated Organic Waste Container Seg->NonHal Pure or Non-Hal Solvent Hal Halogenated Organic Waste Container Seg->Hal Mixed with Halogens (e.g., DCM) Label Labeling: RCRA Compliant Tag & Date NonHal->Label Hal->Label SAA Storage: Satellite Accumulation Area (SAA) Label->SAA EHS EHS Pickup & EPA-Approved Incineration SAA->EHS Max 6 Months or When Full

Figure 1: Workflow for segregation and disposal of Methyl 3-(2-oxopiperidin-1-yl)propanoate waste.

References

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: Hazardous Waste Disposal Guide - Research Areas - Policies Source: Dartmouth Environmental Health & Safety URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Waste Management Guide Source: King County Local Hazardous Waste Management Program URL: [Link]

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: 40 CFR 260-261 Hazardous waste management system and identification of Hazardous Waste Source: American Foundry Society (EPA RCRA Summary) URL: [Link]

Sources

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